Lysozyme
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[[4-amino-2-[[2-[[2-[2-[[2-[[2-[2-[[2-[[2-[[2-[[5-amino-2-[[1-[2-[[2-[[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H159N37O23/c1-11-50(8)77(132-72(139)46-120-81(145)63(32-33-70(101)137)124-88(152)69-31-21-39-136(69)93(157)68(43-73(140)141)131-84(148)62(29-19-37-116-98(109)110)125-90(154)75(48(4)5)135-91(155)76(49(6)7)133-80(144)57(100)24-16-34-113-95(103)104)92(156)126-60(27-17-35-114-96(105)106)82(146)121-51(9)78(142)129-66(41-54-45-119-59-26-15-13-23-56(54)59)87(151)134-74(47(2)3)89(153)122-52(10)79(143)128-65(40-53-44-118-58-25-14-12-22-55(53)58)85(149)123-61(28-18-36-115-97(107)108)83(147)130-67(42-71(102)138)86(150)127-64(94(158)159)30-20-38-117-99(111)112/h12-15,22-23,25-26,44-45,47-52,57,60-69,74-77,118-119H,11,16-21,24,27-43,46,100H2,1-10H3,(H2,101,137)(H2,102,138)(H,120,145)(H,121,146)(H,122,153)(H,123,149)(H,124,152)(H,125,154)(H,126,156)(H,127,150)(H,128,143)(H,129,142)(H,130,147)(H,131,148)(H,132,139)(H,133,144)(H,134,151)(H,135,155)(H,140,141)(H,158,159)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCXKXFAOCLSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H159N37O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2235.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12650-88-3 | |
| Record name | Lysozyme (chicken egg white) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical and Foundational Research on Lysozyme
Early Observations of Bacteriolytic Activity
The antibacterial property of hen egg white was noted as early as 1909 by Laschtschenko, who observed its ability to cause bacteriolysis, the dissolution of bacterial cells wikipedia.org. This early work indicated the presence of a substance capable of breaking down bacterial components.
Characterization and Nomenclature: Alexander Fleming's Contributions
Alexander Fleming, the discoverer of penicillin, played a crucial role in characterizing and naming lysozyme. In 1922, Fleming demonstrated the bacteria-killing activity present in nasal mucus wikipedia.orglysobact.ba. He observed that a drop of his own nasal secretions, when accidentally added to a culture of bacteria (specifically a yellow "coccus"), caused the bacteria in that area to be dissolved lysobact.ba. Fleming went on to show that this enzymatic substance was present in various secretions and tissues, including tears, saliva, sputum, and hen egg white wikipedia.orgbmrb.io. Recognizing its properties akin to ferments (enzymes) and its ability to cause lysis (dissolution), he coined the term "this compound" wikipedia.orglysobact.ba. Fleming hypothesized that this compound could potentially destroy some bacterial cells without harming human cells, and he published details of his research in 1922 lysobact.ba. While he considered this compound his best scientific work and a significant contribution to understanding the body's fight against infection, it proved ineffective against the most harmful bacteria, leading him to pursue other antimicrobial agents, which eventually led to the discovery of penicillin bmrb.iopharmacytimes.combritannica.com.
Landmark Achievements in Protein Structural Biology
First Enzyme Structure Elucidation by X-ray Crystallography
This compound holds a significant place in the history of structural biology as the first enzyme whose three-dimensional structure was determined using X-ray crystallography wikipedia.orgnih.govgonzaga.eduwhiterose.ac.uk. This pioneering work was accomplished by David Chilton Phillips and his colleagues, with the structure published in 1965 researchgate.netnih.gov. Following the first protein structures of myoglobin (B1173299) and hemoglobin, the elucidation of this compound's structure provided unprecedented atomic-level detail for an enzyme nih.govwikipedia.org. Hen egg white this compound (HEWL) was particularly suitable for this research due to its small size, stability, and ability to crystallize readily gonzaga.eduwikipedia.org. The determination of this compound's structure by X-ray diffraction methods was a landmark achievement, providing a vision of how structure could explain biological function researchgate.net.
Initial Postulations of the Catalytic Mechanism
Based on the solved crystal structure of this compound, Phillips and co-workers were the first to propose a detailed, specific mechanism for its catalytic action wikipedia.orggonzaga.eduresearchgate.net. The structure revealed an active site cleft capable of binding a hexasaccharide unit of the bacterial cell wall peptidoglycan, the enzyme's natural substrate wikipedia.orgpatsnap.com. Peptidoglycan is composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues linked by β-(1,4)-glycosidic bonds bmrb.iopatsnap.com. The initial "Phillips mechanism" proposed that the enzyme catalyzed the hydrolysis of the glycosidic bond between NAM and NAG residues wikipedia.orgbmrb.ionih.gov. A key aspect of this initial model was the proposal that the enzyme distorted the sugar residue at the D or -1 subsite into a half-chair conformation, thereby straining the glycosidic bond and making it more susceptible to cleavage wikipedia.orgnih.govwhiterose.ac.uk. The mechanism also involved the catalytic residues glutamic acid 35 (Glu35) and aspartate 52 (Asp52) wikipedia.orgwhiterose.ac.uk. Glu35 was suggested to act as a general acid, protonating the glycosidic oxygen, while Asp52 was proposed to stabilize a developing oxo-carbenium ion intermediate through electrostatic interactions wikipedia.orgwhiterose.ac.uk. This proposed mechanism, based directly on the enzyme's three-dimensional structure, was a groundbreaking step in understanding enzyme catalysis at a molecular level gonzaga.eduresearchgate.net. While the Phillips mechanism featuring an oxo-carbenium ion intermediate was widely accepted for a long time, later studies, particularly in the early 2000s using techniques like electrospray ionization mass spectrometry and further X-ray diffraction, proposed a revised mechanism involving a covalent glycosyl-enzyme intermediate wikipedia.orgwhiterose.ac.ukresearchgate.net.
Structural Biology of Lysozyme
Overall Protein Architecture and Conformational States
The stability of the native conformation is significantly contributed by four disulfide bridges formed between cysteine residues. In HEWL, these bridges connect Cys 6 to Cys 127, Cys 30 to Cys 115, Cys 64 to Cys 80, and Cys 76 to Cys 94. proteopedia.org
This compound can exhibit different conformational states. Studies using techniques like single-walled carbon nanotube field-effect transistors have indicated that this compound can exist in an open, active state and a closed, inactive state. wikipedia.org The transition between these states is relevant to its catalytic function, with the active state enabling processive hydrolysis of its substrate. wikipedia.org Conformational changes have also been observed in this compound structures obtained under different conditions, such as varying solvent content, which can impact the active site and hydrophobic core. nih.gov
Active Site Topography and Substrate Binding Cleft
The active site of this compound is located within a prominent cleft situated between the two main domains. frontiersin.orgproteopedia.orgwikipedia.org This cleft is the region where the enzyme binds to its substrate, peptidoglycan. proteopedia.orgwikipedia.org The substrate, a polysaccharide chain composed of alternating N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues, binds within this cleft. nih.govfrontiersin.orgwikipedia.org
The binding site can accommodate a hexasaccharide unit of the peptidoglycan. gonzaga.edubmrb.io Specific amino acid residues lining the cleft are crucial for substrate binding and catalytic activity. Key catalytic residues are Glutamate (B1630785) 35 (Glu35) and Aspartate 52 (Asp52). frontiersin.orgscielo.org.mxgonzaga.edunih.gov These residues are strategically positioned to facilitate the hydrolysis of the β-(1,4)-glycosidic bond between NAM and NAG. nih.govfrontiersin.orgscielo.org.mx
Other residues, such as Tryptophan 62 (Trp62), Tryptophan 63 (Trp63), Aspartate 101 (Asp101), and Tryptophan 108 (Trp108), are also involved in substrate binding through interactions like hydrogen bonding and hydrophobic contacts. scielo.org.mxgonzaga.edubmrb.io Trp-62 and Trp-108, specifically, are found within the substrate-binding site and play essential roles in substrate binding and enzyme structure stabilization. scielo.org.mx
The binding process involves the distortion of the sugar residue at the D or -1 subsite of the hexasaccharide into a strained half-chair conformation, which is thought to lower the energy barrier for the reaction according to the Phillips mechanism. scielo.org.mxwikipedia.org
Dynamics of this compound Conformation
This compound is not a rigid structure; it exhibits intrinsic flexibility and undergoes dynamic motions that are important for its function. Molecular dynamics simulations and experimental studies have provided insights into the dynamic nature of this compound. tandfonline.comaip.org
The flexibility of this compound can be influenced by factors such as mutations and the surrounding environment, including the presence of solvents or interfaces. tandfonline.complos.orgmdpi.com Studies have shown that single point mutations can have significant and long-ranged effects on this compound flexibility. plos.orgnih.gov The flexibility is not uniform across the protein; helical regions are generally more rigid, while loop regions tend to be more flexible. plos.org The β-subdomain is described as marginally rigid with some interspersed flexibility. plos.org
Changes in secondary structure conformation have been observed upon interaction with lipid membrane interfaces, where this compound can adopt a beta-sheet conformation, in contrast to its predominantly alpha-helical conformation in buffer or water. mdpi.comresearcherslinks.com
NMR relaxation studies have also been used to investigate the dynamics of this compound in solution, providing information about both fast (picosecond to nanosecond) and slower (microsecond to millisecond) motions. nih.govnih.govutoronto.ca These studies can reveal details about protein hydration and internal motions. nih.govresearchgate.net
Advanced Methodologies for Structural Elucidation
Understanding the detailed structure and dynamics of this compound has been possible through the application of advanced biophysical techniques.
X-ray Crystallography of this compound and its Ligand Complexes
X-ray crystallography has been a cornerstone in determining the three-dimensional structure of this compound. The structure of hen egg-white this compound was one of the first enzyme structures to be solved by this method in the 1960s. frontiersin.orgnih.gov This technique provides high-resolution structural information, revealing the arrangement of atoms in the protein. nih.govresearchgate.netosti.gov
Numerous crystal structures of this compound, both in its apo form and in complex with various ligands (including substrate analogs and inhibitors), have been determined at different resolutions and under varying conditions (e.g., different pH, temperature, and pressure). nih.govresearchgate.netosti.govrcsb.orgiucr.orgnih.govmdpi.com These studies have been critical for understanding the active site topography, substrate binding modes, and conformational changes upon ligand binding. gonzaga.eduiucr.orgmdpi.comresearchgate.net High-resolution X-ray analysis of this compound complexes with N-acetylglucosamine tetramers, for instance, has provided insights into the hydrogen-bond network around catalytic residues like Asp52. iucr.orgresearchgate.netiucr.org X-ray crystallography has also been used to study the binding of other molecules, such as ATP, to this compound, identifying binding sites on the protein surface. rcsb.org
Data from X-ray crystallography experiments typically include resolution, R-factors (R-work and R-free), and details about the unit cell parameters and space group for the crystal form studied. For example, the hexagonal crystal form of HEWL has been refined to 1.46 Å resolution with R-factors of 14.9% (observed) and 14.0% (DCC), crystallizing in space group P6₁22. rcsb.orgnih.gov A triclinic form of HEWL has been refined to an even higher resolution of 0.65 Å. nih.govresearchgate.netosti.gov
Neutron Diffraction for Proton and Hydrogen Bond Network Analysis
While X-ray diffraction is excellent for locating heavy atoms, neutron diffraction is particularly valuable for visualizing hydrogen atoms and analyzing hydrogen bond networks. iucr.orgiucr.org This is crucial for understanding the protonation states of catalytic residues and the network of hydrogen bonds at the active site, which are directly involved in the catalytic mechanism. iucr.orgiucr.orgresearchgate.net
Neutron diffraction studies on this compound, sometimes combined with X-ray data (joint X-ray and neutron refinement), have been performed to gain a more complete picture of the atomic structure, including the positions of hydrogen and deuterium (B1214612) atoms. iucr.orgiucr.orgresearchgate.net These studies can help to clarify ambiguities regarding protonation states of key residues like Glu35 and Asp52, which is essential for fully elucidating the catalytic mechanism. scielo.org.mxresearchgate.net For instance, neutron diffraction has been used to investigate the protonation states of Glu35 and Asp52 in HEWL, suggesting alternative protonation of the carboxyl group of Glu35 in the absence of substrate. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions in solution. nih.govresearchgate.net Unlike crystallography, which typically provides a static picture from crystals, NMR can provide information about the protein's behavior in a more native-like environment.
Furthermore, NMR has been used to identify ligand binding sites on the this compound surface and characterize the interactions at these sites. rcsb.org Studies combining NMR with other techniques like X-ray crystallography can provide a more comprehensive understanding of this compound's structural biology. rcsb.org For instance, NMR has identified multiple ATP binding sites on the this compound surface, complementing crystallographic data. rcsb.org
Data Tables
Here are some examples of data points that can be presented in tables based on the search results:
Table 1: this compound Characteristics (Examples from Literature)
| Characteristic | Value (HEWL) | Value (Human this compound) | Source(s) |
| Number of Amino Acids | 129 | 130 | frontiersin.orgscielo.org.mxnih.gov |
| Molecular Weight (approx) | 14.6 kDa | 14.7 kDa | scielo.org.mxnih.gov |
| Isoelectric Point (pI) | 11.16 | ~9.5-11 | frontiersin.orgscielo.org.mx |
| Disulfide Bonds | 4 | 4 | frontiersin.orgproteopedia.orgsci-hub.se |
Table 2: Key Active Site and Substrate Binding Residues
| Residue | Role in Catalysis/Binding | Source(s) |
| Glu35 | Catalytic (Acid/Base) | frontiersin.orgscielo.org.mxgonzaga.edunih.gov |
| Asp52 | Catalytic (Nucleophile/Stabilization) | frontiersin.orgscielo.org.mxgonzaga.edunih.gov |
| Trp62 | Substrate Binding/Stabilization | scielo.org.mxgonzaga.edu |
| Trp63 | Substrate Binding | gonzaga.edu |
| Trp108 | Substrate Binding/Stabilization | scielo.org.mxgonzaga.edu |
| Asp101 | Substrate Binding | gonzaga.edu |
Table 3: Examples of X-ray Crystallography Data
| Crystal Form | Resolution (Å) | R-Value (Work) | R-Value (Observed/Free) | Space Group | Source(s) |
| Tetragonal | 2.00 | 0.140 | 0.149 | Not specified | rcsb.org |
| Hexagonal | 1.46 | Not specified | 0.149 (Depositor) | P6₁22 | nih.gov |
| Triclinic | 0.65 | 0.0839 | 0.0952 | Not specified | nih.govresearchgate.netosti.gov |
Table 4: Secondary Structure Content (Example from Circular Dichroism)
| Secondary Structure | Content (%) in Buffer | Content (%) on Gold Surface (pH 6) | Source(s) |
| α-helix | 35.7 | 19.2 | mdpi.com |
| β-sheet | 31.1 | 10.0 | mdpi.com |
| Random | 32.0 | Increased (combined with β-turn) | mdpi.com |
| β-turn | 1.2 | Increased (combined with Random) | mdpi.com |
Compound Names and PubChem CIDs
While this compound itself is a protein and doesn't have a standard PubChem CID like small molecules, its substrate components and related molecules do.
Cryo-Electron Microscopy (Cryo-EM) Applications in this compound Research
Cryo-Electron Microscopy (Cryo-EM), particularly techniques like MicroED (three-dimensional electron crystallography of protein microcrystals), has emerged as a valuable tool in studying the structure of proteins, including this compound, especially when large crystals suitable for traditional X-ray diffraction are difficult to obtain janelia.orgucla.eduelifesciences.org. MicroED allows for the determination of high-resolution protein structures from very small, thin microcrystals frozen on an electron microscopy grid janelia.orgucla.eduelifesciences.org.
Studies have successfully applied MicroED to this compound microcrystals, demonstrating the feasibility of obtaining high-resolution diffraction data. Electron diffraction data extending to 1.7 Å resolution has been collected from this compound microcrystals frozen on an EM grid janelia.orgucla.eduelifesciences.org. A data collection protocol involving a full-tilt series of up to 90 individual diffraction patterns from a single crystal, with a low accumulated electron dose, has been developed janelia.orgucla.eduelifesciences.org. Structure determination of this compound using this method, followed by crystallographic refinement, has yielded resolutions of 2.9 Å and later improved to 2.5 Å with the development of continuous rotation protocols janelia.orgucla.edu. This showcases MicroED as a powerful technique for structural determination from microcrystals that might be too small or challenging for X-ray crystallography janelia.orgelifesciences.org.
Cryo-EM has also been instrumental in investigating the structures of this compound amyloid fibrils, which are implicated in diseases like this compound amyloidosis rcsb.orgresearchgate.net. High-resolution cryo-EM structures of amyloid fibrils derived from human this compound variants have been determined, providing insights into the distinct folding motifs in irreversible and reversible amyloids rcsb.orgresearchgate.net. For instance, a 2.8 Å cryo-EM structure of an amyloid fibril isolated from a patient with systemic ALys amyloidosis revealed a stable core formed by all 130 residues of the fibril precursor protein, highlighting the significant conformational differences compared to native this compound researchgate.net. These studies underscore the utility of cryo-EM in understanding the structural basis of this compound misfolding and amyloid formation rcsb.orgresearchgate.net.
Furthermore, advancements in sample preparation techniques for cryo-EM, such as automated systems utilizing pin-printing and jet-freezing, have been tested successfully with this compound crystals, demonstrating improved reproducibility and preservation of samples ranging from protein crystals to whole cells oup.com.
Role of Solvent Molecules in this compound Structure and Catalysis
Solvent molecules, particularly water, play a critical role in maintaining the structure, dynamics, and catalytic activity of this compound acs.orgnih.govrsc.orgaip.org. The hydration shell surrounding the protein is essential for its stability and function acs.orgaip.org.
Studies using techniques like X-ray diffraction and neutron diffraction have provided insights into the interaction of solvent molecules within the this compound active site. In complex with a tetramer of N-acetylglucosamine [(GlcNAc)4], four water molecules were found to share a site with the fourth sugar unit (NAG4), and these water molecules were conserved in the structure of this compound alone iucr.org. A strong hydrogen-bond network is observed around the catalytic residues, specifically Asp52 iucr.org. The catalytic mechanism of this compound involves the action of key amino acids, Asp-52 and Glu-35, which interact with the substrate bmrb.io. This interaction includes the insertion of a water molecule at the site where the carbon-oxygen bond between the fourth and fifth sugar units is broken via hydrolysis bmrb.io. Glu-35 donates a proton to the oxygen of the unstable C-O bond, and an -OH from water attacks the carbon intermediate bmrb.io.
The dynamics of water molecules in the hydration shell of this compound have been investigated using techniques such as Fourier-transform infrared and nuclear magnetic resonance spectroscopies, as well as molecular dynamics simulations aip.orgcsic.esnih.gov. These studies indicate that the hydration water exhibits dynamical transitions and that its dynamics are influenced by the protein surface topology and hydrogen-bond interactions aip.orgcsic.esnih.gov. The hydration level significantly impacts protein dynamics and enzymatic activity; this compound activity increases sharply above a certain hydration level aip.org.
The presence of other solvent molecules can also influence this compound structure and activity. Studies in mixtures of water with organic solvents like acetonitrile, acetone (B3395972), and 1,4-dioxane (B91453) have shown that the effect on this compound activity depends on the solvent concentration and properties acs.orgnih.govmdpi.comaip.org. At high water content, this compound generally maintains its native structure and activity, with preferential hydration occurring acs.orgnih.govaip.org. However, at intermediate solvent concentrations, some organic solvents can lead to decreased enzymatic activity, potentially due to preferential solvation by the organic solvent or perturbation of the protein structure acs.orgnih.govaip.org. At very low water content, preferential hydration can still occur as organic solvent molecules are excluded from the protein surface, and some residual catalytic activity may be retained acs.orgnih.govaip.org. Molecular dynamics simulations have also been used to study the interactions of this compound with various solvents, including deep eutectic solvents, providing insights into structural changes and stability in different solvent environments jscimedcentral.comresearchgate.nettandfonline.com. For example, the presence of acetone was found to create an unfavorable environment for amyloid fibril formation by reducing the solvation layer and hydrogen bonds around the this compound protofibril, leading to a loss of β-sheet conformation mdpi.comnih.gov.
The interaction of this compound with surfactants like sodium dodecyl sulfate (B86663) (SDS) has also been studied, showing that at low concentrations, SDS can enhance this compound's catalytic ability, potentially by inducing partial unfolding and increasing solvent exposure of active site residues like Glu35 rsc.org.
Here is a summary of some research findings on the role of solvent molecules:
| Solvent Environment | Effect on this compound Activity/Structure | Research Method | Source |
| Water (Hydration Shell) | Essential for stability and catalytic activity; water molecules in active site involved in hydrolysis; hydration level impacts dynamics. | X-ray diffraction, Neutron diffraction, FTIR, NMR, MD simulations | iucr.orgacs.orgaip.orgbmrb.iocsic.esnih.gov |
| Water/Organic Solvent Mixtures | Effect on activity is concentration-dependent; can cause preferential hydration or solvation; may perturb structure. | Calorimetry, Adsorption measurements, Enzyme activity assays, MD simulations | acs.orgnih.govmdpi.comaip.orgjscimedcentral.comnih.gov |
| Acetone (in amyloid formation) | Creates unfavorable environment for fibril formation; reduces solvation layer; loss of β-sheet structure in protofibrils. | Fluorescence spectroscopy, MD simulations | mdpi.comnih.gov |
| Low Concentration SDS | Can enhance catalytic ability; partial unfolding; increased solvent exposure of Glu35. | Bioactivity assays, FTIR, MD simulations | rsc.org |
| Deep Eutectic Solvents (DES) | Can induce less flexible structure; affect structural compactness; higher this compound-HBD interactions compared to this compound-choline. | MD simulations | tandfonline.com |
Enzymatic Mechanisms and Catalysis of Lysozyme
Substrate Recognition and Specificity
Lysozyme's active site is located within a prominent cleft between its two domains, where it binds to its substrate. wikipedia.orgproteopedia.orgkuvempu.ac.in The enzyme exhibits specificity for cleaving the β-(1→4) glycosidic bond. wikipedia.orgcreative-enzymes.comproteopedia.orgkuvempu.ac.inscielo.org.mxoup.comwikidoc.org
Peptidoglycan as the Canonical Substrate
The primary and natural substrate of this compound is peptidoglycan, a polymer found in the cell walls of bacteria, particularly Gram-positive bacteria. wikipedia.orgcreative-enzymes.comproteopedia.orgkuvempu.ac.inscielo.org.mxoup.comwikidoc.orglibretexts.orgnih.govfrontiersin.org Peptidoglycan is composed of alternating N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc) residues linked by β-(1→4) glycosidic bonds, cross-linked with short polypeptide chains. oup.comnih.goviucr.orgbiorxiv.org this compound specifically hydrolyzes the glycosidic bond between the C1 of MurNAc and the C4 of GlcNAc within the peptidoglycan structure. wikipedia.orgproteopedia.orgkuvempu.ac.inwikidoc.orgnih.gov
Defining Substrate Binding Subsites
Based on X-ray crystallographic data, the active site of this compound can accommodate a hexasaccharide unit of the peptidoglycan substrate. wikipedia.orggonzaga.edukuvempu.ac.inwikidoc.org These binding sites are often designated as subsites A through F. kuvempu.ac.inscielo.org.mx Cleavage of the glycosidic bond occurs between residues bound in specific subsites, typically between the D and E subsites, which are located near the catalytic residues Glu35 and Asp52. kuvempu.ac.inlibretexts.org The binding of the hexasaccharide fragment to the active site involves interactions where all monomer units are embedded, except for one (D), which undergoes a distortion into a half-chair conformation to fit into a specific point of the active site. wikipedia.orgkuvempu.ac.inscielo.org.mxwikidoc.orglibretexts.org This distortion of the sugar ring in subsite D is thought to labilize the glycosidic link, making it more susceptible to cleavage. kuvempu.ac.inwikidoc.orglibretexts.org
Chitinolytic Activity and Substrate Promiscuity
While peptidoglycan is the primary substrate, this compound also exhibits activity against chitin (B13524), a polymer of N-acetylglucosamine residues linked by β-(1→4) glycosidic bonds. wikipedia.orgscielo.org.mxwikidoc.orglibretexts.orgnih.gov Although this compound can break glycosidic bonds in chitin, it is generally less effective than true chitinases. wikipedia.orgwikidoc.org This ability highlights a degree of substrate promiscuity within this compound, allowing it to interact with structurally related polysaccharides. scielo.org.mxnih.govresearchgate.netplos.org The interaction at the molecular level with polysaccharides other than peptidoglycan, such as chitin and chitosan, is an area of ongoing study. scielo.org.mx
Identification and Functional Roles of Catalytic Residues (Glu35, Asp52)
Two carboxylic acid residues, Glutamic acid 35 (Glu35) and Aspartate 52 (Asp52), are critically positioned within the active site of this compound and are essential for its catalytic activity. wikipedia.orggonzaga.edukuvempu.ac.inscielo.org.mxwikidoc.orglibretexts.org These residues perform distinct roles in the catalytic mechanism. wikipedia.orggonzaga.eduscielo.org.mx Asp52 is typically in a more polar environment and acts as a nucleophile, attacking the C1 carbon of the peptidoglycan substrate. wikipedia.orglibretexts.orgebi.ac.uk This nucleophilic attack leads to the formation of a covalent intermediate where the sugar residue is attached to the enzyme. wikipedia.orgebi.ac.uk Glu35 is often located in a more hydrophobic environment, which can increase its apparent pKa, making it a better general acid catalyst at higher pH values. kuvempu.ac.inlibretexts.org Glu35 acts as a proton donor to the glycosidic bond, facilitating the cleavage of the C-O bond in the substrate. wikipedia.orgkuvempu.ac.inwikidoc.orglibretexts.org Having been deprotonated by the substrate or a water molecule, Glu35 then deprotonates water to activate it as a nucleophile for the second step of the reaction. ebi.ac.uk
Elucidating the Catalytic Reaction Pathway
The catalytic reaction pathway of this compound has been a subject of extensive study, and recent evidence strongly supports a mechanism involving a covalently bound intermediate, which has largely superseded the earlier proposed oxocarbenium ion intermediate (Phillips mechanism). wikipedia.orggonzaga.eduebi.ac.uk
The generally accepted covalent mechanism involves two main steps:
Glycosylation: Asp52 acts as a nucleophile, attacking the anomeric carbon (C1) of the MurNAc residue at the cleavage site. ebi.ac.ukyoutube.com This nucleophilic substitution cleaves the β-(1→4) glycosidic bond between MurNAc and GlcNAc, releasing the MurNAc portion and forming a covalent glycosyl-enzyme intermediate with the GlcNAc residue attached to Asp52. wikipedia.orgebi.ac.ukyoutube.com Simultaneously, Glu35, acting as a general acid, donates a proton to the oxygen atom of the glycosidic bond, aiding in its cleavage. wikipedia.orgkuvempu.ac.inwikidoc.orglibretexts.orgyoutube.com
Deglycosylation: A water molecule enters the active site. ebi.ac.uk Glu35, now deprotonated, acts as a general base and deprotonates this water molecule, activating it as a nucleophile. ebi.ac.ukyoutube.com The activated water molecule then attacks the anomeric carbon (C1) that is covalently linked to Asp52. ebi.ac.ukyoutube.com This second nucleophilic substitution releases the GlcNAc product and regenerates the free enzyme with Asp52 in its original state. wikipedia.orgebi.ac.ukyoutube.com
This two-step mechanism involving a covalent intermediate is consistent with the roles of Asp52 as a nucleophile and Glu35 as an acid/base catalyst, leading to the hydrolysis of the peptidoglycan chain. wikipedia.orglibretexts.orgebi.ac.ukyoutube.com
Phillips' Proposed Oxocarbenium Ion Mechanism and Substrate Distortion Theory
The initial detailed mechanism for this compound catalysis was proposed by David Phillips based on crystallographic data. wikipedia.orgresearchgate.netwhiterose.ac.uk This model, often referred to as the Phillips mechanism, suggested that the enzyme's catalytic power arises from a combination of steric strain on the bound substrate and electrostatic stabilization of a proposed oxocarbenium ion intermediate. wikipedia.orginfinitabiotech.com
According to the Phillips mechanism, the hexasaccharide substrate binds within the active site cleft, occupying six subsites (often denoted A-F or -4 to +2). wikipedia.orgwhiterose.ac.uk A key feature of this model is the proposed distortion of the sugar residue in the D (-1) subsite, which is the MurNAc residue whose glycosidic bond is cleaved. wikipedia.orgwhiterose.ac.ukinfinitabiotech.com Phillips proposed that this sugar is distorted from its typical chair conformation into a strained half-chair conformation. wikipedia.orginfinitabiotech.com This distortion is thought to make the glycosidic bond more susceptible to hydrolysis. wikipedia.orginfinitabiotech.com
In this mechanism, Glu35 acts as a general acid catalyst, protonating the glycosidic oxygen atom between the sugar residues at subsites -1 and +1. wikipedia.orgwhiterose.ac.uk Simultaneously, Asp52, positioned close to the anomeric carbon (C1) of the sugar in the -1 subsite, was proposed to stabilize the developing positive charge of a putative oxocarbenium ion intermediate through electrostatic interactions. wikipedia.orgwhiterose.ac.uk The cleavage of the glycosidic bond would then result in the formation of this ionic intermediate, which would subsequently be attacked by a water molecule to complete the hydrolysis and release the products. wikipedia.org
The substrate distortion theory proposed by Phillips suggested that the enzyme active site is structured to bind the transition state of the reaction more tightly than the ground state substrate, thereby lowering the activation energy. infinitabiotech.comnih.gov Experimental evidence supporting the distortion of the -1 sugar has been obtained through binding studies using substrate analogs. nih.gov
Evidence for a Covalent Glycosyl-Enzyme Intermediate Mechanism
While the Phillips mechanism involving an oxocarbenium ion intermediate was widely accepted for many years, accumulating evidence from studies on this compound and other retaining β-glycosidases has provided strong support for an alternative mechanism involving a covalent glycosyl-enzyme intermediate. wikipedia.orgresearchgate.netebi.ac.uk This mechanism, first proposed by Koshland, involves a double displacement reaction that also results in the net retention of configuration at the anomeric carbon. wikipedia.orgnih.gov
In this covalent mechanism, Glu35 still functions as a general acid catalyst, protonating the glycosidic oxygen. wikipedia.orgebi.ac.uk However, instead of direct attack by water, Asp52 acts as a nucleophile, attacking the anomeric carbon (C1) of the sugar residue in the -1 subsite as the glycosidic bond breaks. wikipedia.orgebi.ac.uk This results in the formation of a transient covalent bond between the sugar and the enzyme (specifically, the carboxylate group of Asp52), forming a glycosyl-enzyme intermediate. wikipedia.orgresearchgate.netebi.ac.uk
Direct evidence for this covalent intermediate has been obtained through various experimental techniques, including electrospray ionization mass spectrometry (ESI-MS) and X-ray crystallography of enzyme-substrate complexes or trapped intermediates, often using modified substrates or enzyme mutants that slow down the reaction. wikipedia.orgresearchgate.netnih.gov For instance, studies using 2-fluoro substituted substrates have been instrumental in accumulating intermediates for characterization. wikipedia.org X-ray diffraction studies have provided structural evidence of the covalent linkage between the sugar and Asp52. researchgate.netnih.govnih.gov
The second step of the covalent mechanism involves the hydrolysis of the glycosyl-enzyme intermediate. wikipedia.orgebi.ac.uk A water molecule, activated by Glu35 (which now acts as a general base), attacks the anomeric carbon of the covalently linked sugar, cleaving the covalent bond with Asp52 and releasing the sugar product while regenerating the free enzyme. wikipedia.orgebi.ac.uk
Studies with mutant T4 this compound have also provided support for the covalent mechanism, showing that a mutation in the active site can lead to a covalently bound product. nih.gov The crystal structure of this mutant enzyme-product complex revealed a covalent linkage and also showed distortion of the sugar ring, suggesting that substrate distortion is still important in the covalent mechanism. nih.gov
Contemporary Mechanistic Models and Remaining Questions
Contemporary understanding of the this compound mechanism largely favors the covalent glycosyl-enzyme intermediate pathway, supported by significant experimental evidence. wikipedia.orgresearchgate.netebi.ac.uk However, the precise details and dynamics of the catalytic process continue to be refined through advanced experimental and computational methods. wikipedia.orgiucr.org
While the covalent mechanism is widely accepted for retaining glycosidases, including this compound, some studies and theoretical calculations have explored the possibility of contributions from or even alternative pathways involving oxocarbenium ion-like transition states or intermediates under certain conditions. wikipedia.orgiucr.org The debate surrounding the exact nature of the transition state and intermediates persists, particularly regarding the degree of oxocarbenium ion character in the transition state leading to the covalent intermediate.
Recent high-resolution structural analyses, including neutron diffraction studies, have investigated the hydrogen-bond network around the catalytic residues, suggesting that the interaction between Asp52 and the substrate might be more complex than a simple nucleophilic attack and could involve a strong hydrogen-bond network that might make covalent binding more challenging in some contexts. iucr.org These findings highlight that despite decades of research, there are still remaining questions about the subtle details of how this compound achieves its remarkable catalytic efficiency. iucr.org
Computational studies, such as quantum mechanics/molecular mechanics (QM/MM) simulations, are increasingly used to model the reaction pathway and explore the energy profiles of different proposed mechanisms, providing further insights into the stability of intermediates and transition states. wikipedia.org These studies have often supported the energetic favorability of the covalent intermediate compared to a free oxocarbenium ion. wikipedia.org
Kinetic Characterization of this compound Activity
The enzymatic activity of this compound can be quantitatively described through enzyme kinetics, which involves determining key kinetic parameters and investigating how environmental factors influence the reaction rate. guilan.ac.irumanitoba.caigem.org this compound activity is typically measured by monitoring the decrease in turbidity of a bacterial cell suspension (such as Micrococcus lysodeikticus) as the enzyme cleaves the peptidoglycan cell wall, leading to cell lysis. guilan.ac.irumanitoba.caigem.orgcenmed.com
Determination of Enzyme Kinetic Parameters
Enzyme kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax), provide valuable information about the enzyme's affinity for its substrate and its catalytic efficiency. guilan.ac.irumanitoba.caigem.org These parameters are typically determined by measuring the initial reaction rate at varying substrate concentrations while keeping the enzyme concentration constant. guilan.ac.irumanitoba.ca
The Michaelis-Menten model is often applied to analyze this compound kinetics, particularly at substrate concentrations below saturation. igem.org The Km value represents the substrate concentration at which the reaction rate is half of the Vmax and is inversely related to the enzyme's affinity for the substrate; a lower Km indicates higher affinity. guilan.ac.irumanitoba.ca Vmax represents the maximum rate of the reaction when the enzyme is saturated with substrate. guilan.ac.irumanitoba.ca The turnover number (kcat), which is the Vmax divided by the enzyme concentration, represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated. rsc.org
Kinetic parameters for this compound can vary depending on the source of the enzyme (e.g., hen egg white, human, bacteriophage T4) and the specific substrate used (e.g., bacterial cell walls, purified peptidoglycan fragments, synthetic oligosaccharides). For example, studies on this compound from Rutilus kutum using M. lysodeikticus as a substrate reported Km values in the range of 0.00007 g/mL and Vmax values around 200 units/min. guilan.ac.ir
Experimental determination of these parameters often involves spectrophotometric assays to measure the decrease in turbidity at a specific wavelength (e.g., 450 nm) over time. guilan.ac.irumanitoba.canih.gov Lineweaver-Burk plots or other linear transformations of the Michaelis-Menten equation are commonly used to graphically determine Km and Vmax, although non-linear regression methods are often preferred for greater accuracy. guilan.ac.irnih.gov
Here is a hypothetical example of kinetic data that might be obtained for this compound activity as a function of substrate concentration:
| Substrate Concentration ([S], g/mL) | Initial Velocity (v0, ΔA450/min) |
| 0.001 | 0.025 |
| 0.002 | 0.045 |
| 0.005 | 0.080 |
| 0.010 | 0.120 |
| 0.020 | 0.180 |
| 0.030 | 0.220 |
| 0.040 | 0.240 |
Note: This is a hypothetical data table for illustrative purposes only.
Influence of Environmental Factors on Catalytic Rates
This compound activity is significantly influenced by environmental factors such as pH, temperature, and ionic strength. guilan.ac.irumanitoba.carsc.orgnih.gov Enzymes have optimal conditions under which their catalytic efficiency is maximal.
pH: this compound exhibits a characteristic pH dependence, typically showing optimal activity in a slightly acidic to neutral range. wikipedia.orgguilan.ac.irrsc.org The pH profile reflects the ionization states of the catalytic residues, Glu35 and Asp52, which must be in the appropriate protonation states for catalysis to occur. wikipedia.orgebi.ac.uk Glu35 acts as a general acid and is most active when protonated, while Asp52 acts as a nucleophile (in the covalent mechanism) or stabilizes the oxocarbenium ion (in the ionic mechanism) and is most active when deprotonated. wikipedia.orgebi.ac.uk The optimal pH for hen egg white this compound is typically around 6-9, although specific values can vary slightly depending on the buffer system and substrate. wikipedia.orgguilan.ac.ir Extreme pH values can lead to irreversible denaturation of the enzyme.
Temperature: Temperature affects enzyme activity by influencing the kinetic energy of the molecules and the rate of collisions. guilan.ac.irumanitoba.ca As temperature increases, the reaction rate generally increases up to a certain point, the optimal temperature. guilan.ac.ir Beyond the optimal temperature, the enzyme's structure begins to denature, leading to a rapid decrease in activity. guilan.ac.irumanitoba.ca Hen egg white this compound is known for its thermal stability, with a melting point around 72 °C at pH 5.0, but activity can be lost at higher temperatures. wikipedia.orgguilan.ac.ir The optimal temperature for this compound activity can vary depending on the enzyme source; for example, this compound from Rutilus kutum showed optimal activity at 45 °C. guilan.ac.ir
Ionic Strength: The concentration of salts and other ions in the solution can also affect this compound activity. guilan.ac.irigem.org Ionic interactions play a role in maintaining the enzyme's structure and in substrate binding. Changes in ionic strength can affect these interactions, potentially altering the enzyme's conformation or the binding of the charged peptidoglycan substrate. Some studies have shown that this compound activity can increase at low salt concentrations but decrease at higher concentrations. guilan.ac.ir
Single-Molecule Studies of this compound Enzymatic Activity
While traditional enzyme kinetics provides information about the average behavior of a large population of enzyme molecules, single-molecule studies allow for the observation of individual enzyme molecules, revealing insights into dynamic disorder and heterogeneity that are masked in ensemble measurements. escholarship.orgresearchgate.netnih.govnih.gov this compound, being a well-characterized enzyme, has served as a model system for the development and application of single-molecule techniques to study enzyme catalysis. escholarship.orgnih.gov
Single-molecule studies of this compound activity have employed various techniques, including single-molecule Förster Resonance Energy Transfer (smFRET) and electronic monitoring using protein-functionalized nanocircuits, such as carbon nanotube field-effect transistors (SWNT-FETs). escholarship.orgresearchgate.netnih.govnih.govrsc.org These methods allow researchers to observe conformational changes, substrate binding events, and catalytic turnovers of individual this compound molecules in real-time. escholarship.orgresearchgate.netnih.gov
These studies have provided unprecedented details about the this compound catalytic cycle, including the timing and sequence of events. escholarship.orgnih.gov For example, electronic monitoring has allowed for the detection of distinct signals associated with productive substrate binding and catalytic cleavage events. escholarship.orgresearchgate.net These experiments have revealed that individual this compound molecules can exhibit variations in their catalytic activity over time, a phenomenon known as dynamic disorder. escholarship.orgresearchgate.net
Furthermore, single-molecule studies have addressed long-standing questions about this compound's processivity – whether the enzyme cleaves multiple glycosidic bonds on a single peptidoglycan chain before dissociating (processive) or releases the substrate after each cleavage event (distributive). escholarship.orgnih.gov Studies using single-molecule electronic circuits have provided evidence that this compound can be a processive enzyme, capable of hydrolyzing numerous glycosidic bonds in a continuous fashion, particularly when the substrate is not highly cross-linked. escholarship.orgresearchgate.netnih.gov These studies have estimated that a single this compound molecule can processively hydrolyze a significant number of bonds before entering a non-productive state. researchgate.net
Single-molecule techniques have also been used to investigate the influence of pH on this compound activity at the level of individual molecules, showing that pH changes can affect the time spent in different conformational states rather than altering the processive kinetics themselves. escholarship.orgresearchgate.net These single-molecule approaches offer a powerful means to dissect the complex dynamics of enzyme catalysis and provide a deeper understanding of this compound's function beyond the averaged behavior observed in bulk measurements. escholarship.orgnih.gov
Non Catalytic Mechanisms of Lysozyme Action
Role of Cationic Character in Antimicrobial Activity
Lysozyme is a basic protein with a high isoelectric point, typically around 11.16 for chicken this compound scielo.org.mx. This results in a net positive charge at physiological pH, a characteristic crucial for its interaction with negatively charged bacterial surfaces frontiersin.orgnih.govacs.org. The bactericidal activity of even denatured this compound, which lacks enzymatic function, has been attributed to its cationic properties nih.gov. The positive charge facilitates the initial attraction and binding of this compound to the bacterial cell envelope, which is rich in negatively charged components like lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria nih.govmdpi.com. This electrostatic interaction is a key step in the non-catalytic antimicrobial action nih.govacs.org. Studies have shown that modifying this compound to alter its charge can impact its antibacterial activity, suggesting a direct link between its cationic nature and antimicrobial function nih.govacs.org.
Interaction with Bacterial Membranes and Permeabilization
The interaction of cationic this compound with the negatively charged bacterial membrane can lead to membrane disruption and increased permeability researchgate.netacs.org. While the precise mechanism can vary depending on the bacterial species and conditions, it is understood that this compound can penetrate or perturb the bacterial cell membrane researchgate.net. This interaction is proposed to create pores or channels in the membrane, leading to the leakage of essential intracellular components and ultimately cell death frontiersin.orgresearchgate.net.
Research using Escherichia coli, a Gram-negative bacterium with an outer membrane that typically provides resistance to this compound's enzymatic action, has demonstrated that hen egg white this compound can rapidly increase the permeability of the outer membrane acs.org. This permeabilization appears to involve the formation of large pores acs.org. Furthermore, a delayed activity against the inner membrane has also been observed, although without clear evidence of pore formation in that layer acs.org. The ability of this compound to permeabilize the outer membrane can also sensitize Gram-negative bacteria to other antimicrobial agents that would normally be excluded by this barrier nih.govplos.org.
Data from studies on E. coli outer membrane permeabilization by hen egg white this compound at different concentrations and bacterial inoculums illustrate this effect:
| HEWL Concentration (mg/mL) | E. coli Inoculum (CFU/mL) | Outer Membrane Permeabilization (ΔAU₄₈₆ nm/min) |
| 0.05 | 10⁷ | ~0.0025 acs.org |
| 0.5 | 10⁸ | Increased compared to 0.05 mg/mL acs.org |
| 1.0 | 10⁸ | Decreased compared to 0.5 mg/mL acs.org |
| 10.0 | 10⁷ | ~0.0025 acs.org |
| 10.0 | 10⁸ | Decreased compared to 0.5 mg/mL acs.org |
This data suggests a complex relationship between this compound concentration, bacterial density, and membrane permeabilization, where very high concentrations might lead to a decrease in observed outer membrane permeabilization, possibly due to stress responses or aggregation effects acs.org.
Microbial Aggregation Induced by this compound
This compound's cationic nature also facilitates its ability to induce the aggregation of bacterial cells scielo.org.mxasm.org. This aggregation is thought to occur through the binding of this compound molecules to the negatively charged surfaces of multiple bacterial cells, effectively cross-linking them asm.org. This clumping can contribute to antimicrobial activity by immobilizing bacteria, making them more susceptible to clearance by immune cells, or by concentrating this compound at the site of infection asm.org.
Studies on the periodontal microorganism Capnocytophaga gingivalis have shown that both hen egg white and human lysozymes can induce significant aggregation asm.org. The extent of aggregation was found to be dependent on this compound concentration, ionic strength, and bacterial concentration asm.org. Importantly, this aggregation was not inhibited by muramidase (B13767233) inhibitors, indicating its independence from the enzymatic activity asm.org. Chemical modification of this compound that altered its charge, such as maleylation, completely inhibited its aggregating ability, further supporting the role of cationic interactions in this process asm.org.
Mechanisms of Synergistic Antimicrobial Action
This compound can exhibit synergistic antimicrobial activity when combined with other agents researchgate.netredalyc.orgfrontiersin.org. This synergy often arises from the complementary mechanisms of action. For instance, agents that can disrupt the outer membrane of Gram-negative bacteria, such as EDTA or certain peptides, can enhance the access of this compound to the peptidoglycan layer, thereby increasing its lytic activity nih.govplos.orgredalyc.org.
Furthermore, the non-catalytic membrane-permeabilizing effects of this compound can facilitate the entry of other antimicrobial compounds into the bacterial cell researchgate.netnih.govplos.org. Combinations of this compound with organic acids, chitosan, or even certain nanoparticles have shown enhanced antibacterial effects against a broader spectrum of microorganisms, including those that are less susceptible to this compound alone scielo.org.mxredalyc.orgfrontiersin.org. This synergistic potential highlights the multifaceted nature of this compound's antimicrobial properties, where its non-catalytic actions can potentiate the effects of other antimicrobial agents.
| Combination | Target Bacteria (Examples) | Observed Synergistic Effect |
| This compound + EDTA | Gram-negative bacteria | Increased susceptibility to this compound's lytic activity by outer membrane disruption nih.govredalyc.org. |
| This compound + Organic Acids (e.g., malic acid) | Listeria monocytogenes | Enhanced antimicrobial activity redalyc.org. |
| This compound + Chitosan | Various bacteria and fungi | Improved antimicrobial efficacy scielo.org.mx. |
| This compound + Silver Nanoparticles | Various bacteria | Increased antibacterial activity redalyc.orgfrontiersin.org. |
| This compound + Complement System (MAC) | Gram-negative bacteria (e.g., E. coli) | Sensitization to this compound's lytic activity through outer membrane permeabilization nih.gov. |
This table illustrates some examples of synergistic interactions involving this compound and other antimicrobial agents, emphasizing how different mechanisms can work together to enhance bacterial killing.
Interactions of Lysozyme with Biological Components
Lysozyme-Bacterial Cell Envelope Interactions
This compound's primary target in bacteria is the cell envelope, a crucial structure for bacterial integrity and survival. The nature and effectiveness of this interaction vary significantly between Gram-positive and Gram-negative bacteria due to differences in their cell envelope composition.
Specificity for Peptidoglycan Layer Degradation
This compound functions as a glycoside hydrolase, specifically a 1,4-β-N-acetylmuramidase, that targets the peptidoglycan (PG) layer of bacterial cell walls. wikipedia.orgoup.com Peptidoglycan is a mesh-like polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues linked by β-(1,4)-glycosidic bonds, which are cross-linked by peptides. nih.govnih.govpatsnap.comchemistrytalk.org This layer provides structural rigidity and protects the bacterium from osmotic lysis. patsnap.comfrontiersin.org
This compound catalyzes the hydrolysis of the β-(1,4)-glycosidic bond between the C1 carbon of NAM and the C4 carbon of NAG residues in the peptidoglycan chain. wikipedia.orgnih.govpatsnap.comchemistrytalk.orgfrontiersin.orgproteopedia.orgmdpi.com This enzymatic cleavage weakens the peptidoglycan layer, leading to the loss of cell wall integrity and ultimately bacterial cell lysis and death. wikipedia.orgnih.govpatsnap.comfrontiersin.orgproteopedia.orgmdpi.comresearchgate.netcsic.es
The active site of this compound, located in a prominent cleft, binds to a hexasaccharide unit of peptidoglycan. patsnap.comchemistrytalk.org Key amino acid residues within the active site, specifically glutamate (B1630785) 35 (Glu35) and aspartate 52 (Asp52), are critical for this catalytic activity. wikipedia.orgchemistrytalk.orgscielo.org.mx Glu35 acts as a proton donor to the glycosidic bond, while Asp52 acts as a nucleophile, leading to the cleavage of the bond and the formation of a glycosyl-enzyme intermediate. wikipedia.orgchemistrytalk.org This is followed by the reaction with water to release the hydrolyzed peptidoglycan chain and regenerate the enzyme. wikipedia.orgchemistrytalk.org
While the enzymatic degradation of peptidoglycan is considered the canonical mechanism, evidence suggests that this compound can also exhibit antibacterial activity independent of its catalytic function. wikipedia.orgnih.govnih.gov
Overcoming the Outer Membrane Barrier in Gram-Negative Bacteria
Gram-negative bacteria possess an outer membrane external to their peptidoglycan layer, which acts as a significant barrier preventing this compound from accessing its peptidoglycan substrate. oup.comnih.govproteopedia.orgmdpi.commdpi.complos.orgplos.orgcrestonepharma.com This outer membrane is composed of lipopolysaccharides (LPS), lipoproteins, and phospholipids (B1166683). nih.gov The LPS layer, with its hydrophobic region, is particularly effective at shielding the peptidoglycan from exogenous this compound. nih.govcrestonepharma.com
Despite this barrier, this compound can still exhibit activity against Gram-negative bacteria, although generally weaker than against Gram-positive bacteria. nih.govmdpi.commdpi.com Several mechanisms and strategies allow this compound to overcome the outer membrane barrier:
Permeabilization of the Outer Membrane: this compound, being a cationic protein, can interact electrostatically with the negatively charged outer membrane of bacteria. nih.govnih.govacs.org This interaction can lead to the disruption of the outer membrane integrity and increased permeability, allowing this compound to reach the peptidoglycan layer. nih.govnih.govacs.org Studies have shown that this compound can rapidly increase the permeability of the outer membrane of E. coli, leading to the formation of large pores that allow even larger enzymes like β-lactamase to leak out from the periplasm. acs.org
Synergy with Other Antimicrobial Agents: The effectiveness of this compound against Gram-negative bacteria can be enhanced in the presence of other agents that permeabilize the outer membrane. For instance, lactoferrin, a cationic antimicrobial protein, can sensitize Gram-negative bacteria to this compound by facilitating its penetration through the outer membrane. nih.govplos.org The complement system, specifically the formation of the Membrane Attack Complex (MAC), has also been shown to permeabilize the outer membrane of Gram-negative bacteria, making them susceptible to this compound-mediated peptidoglycan degradation. plos.orgbiorxiv.org
Non-Enzymatic Mechanisms: Some studies suggest that this compound's activity against Gram-negative bacteria may involve non-enzymatic mechanisms, potentially related to its cationic nature and ability to interact directly with bacterial membranes. nih.govnih.govresearchgate.net
Modified Lysozymes: Chemical or genetic modifications of this compound, as well as certain natural lysozymes or this compound-derived peptides, have shown enhanced activity against Gram-negative bacteria, often through improved membrane interaction and permeabilization. nih.govacs.org
Interaction with Bacterial Phospholipids and Membrane Reorganization
Beyond its interaction with peptidoglycan and the outer membrane, this compound has been shown to interact directly with bacterial phospholipids, particularly those in the cytoplasmic membrane. mdpi.comnih.gov These interactions can lead to the reorganization of the lipid packing within the membrane. mdpi.comnih.gov
Studies using monolayer models with realistic bacterial phospholipid compositions have demonstrated that native this compound can adsorb to and insert into a bacterial phospholipid monolayer. nih.gov This interaction results in modifications to the lateral cohesion and packing of the phospholipids. nih.gov The binding of this compound to phospholipid bilayers can be influenced by the content of anionic phospholipids, with electrostatic interactions playing a primary role in the initial adsorption. mdpi.comnih.gov Hydrophobic interactions between this compound and lipid acyl chains also contribute to the interaction and can influence the protein's conformation and aggregation state upon membrane binding. nih.gov These interactions and the resulting membrane reorganization may contribute to this compound's antibacterial effects, potentially by disrupting membrane integrity or facilitating translocation across the membrane. nih.govacs.orgnih.gov
Interaction with Bacterial Inhibitory Proteins
Bacteria, in turn, have evolved mechanisms to resist the action of this compound, including the production of specific proteinaceous inhibitors. nih.govcsic.esplos.orgnih.gov These inhibitors are typically found in the periplasmic space of Gram-negative bacteria, suggesting that this compound is capable of crossing the outer membrane to some extent. plos.orgacs.orgnih.gov
Several families of this compound inhibitors have been identified in Gram-negative bacteria, including Ivy (Inhibitor of vertebrate this compound), MliC/PliC (Membrane-associated/periplasmic inhibitor of c-type this compound), PliI, and PliG. nih.gov These proteins can effectively neutralize the enzymatic activity of host lysozymes. nih.govnih.gov
Research on inhibitors like Ivy from E. coli and PliC from Salmonella Enteritidis has revealed their mechanisms of action. plos.orgnih.govpnas.org For example, the E. coli Ivy protein inhibits C-type this compound by occluding its active site through a protruding loop that interacts with key catalytic residues like Glu35 and Asp52. pnas.org Differences in electrostatic interactions at the binding interface between inhibitors and different lysozymes can influence the strength of the inhibitory interaction. nih.gov The presence of these inhibitors highlights the evolutionary arms race between host defense mechanisms and bacterial evasion strategies. nih.govplos.org
Modulatory Interactions with Host Immune Components
Beyond its direct antimicrobial activity, this compound also plays a significant role in modulating the host immune response. frontiersin.orgmdpi.comnih.govresearchgate.netrjpn.orgresearchgate.netmdpi.com It is considered an important component of innate immunity and can influence both pro-inflammatory and anti-inflammatory pathways. frontiersin.orgnih.govrjpn.orgresearchgate.net
This compound can interact with various components of the host immune system, including immune cells and signaling molecules:
Interaction with Immune Cells: this compound is produced by various immune cells, such as macrophages and neutrophils, and is present in bodily fluids like tears, saliva, milk, and mucus. wikipedia.orgproteopedia.orgplos.orgbiorxiv.orgfrontiersin.org It can influence the function of immune cells, including neutrophil activation. rjpn.org
Modulation of Cytokine Production: this compound-mediated degradation of bacterial components, such as peptidoglycan fragments, can activate pattern recognition receptors (PRRs) like NOD-like receptors (NODs) and Toll-like receptors (TLRs) in host cells. nih.govrjpn.org This activation can trigger inflammatory signaling pathways and influence the production of cytokines, including pro-inflammatory cytokines like TNF-α and IL-6. mdpi.comrjpn.orgresearchgate.net
Immunomodulatory Effects Independent of Enzymatic Activity: Similar to its non-enzymatic antibacterial activity, there is evidence suggesting that this compound can modulate the immune system even when its enzymatic activity is reduced or absent. mdpi.comresearchgate.netmdpi.com This suggests that interactions beyond peptidoglycan hydrolysis contribute to its immunomodulatory functions. The cationic nature of this compound may play a role in these interactions. nih.gov
Influence on Inflammation: While bacterial degradation products released by this compound can initiate inflammatory responses, this compound is also important for the resolution of inflammation at mucosal sites. nih.gov It can reduce the chemotaxis and oxidative burst of neutrophils and directly bind and neutralize pro-oxidative bioactive derivatives, thereby inhibiting the inflammatory response. frontiersin.org
Bacterial Resistance Mechanisms to Lysozyme
Peptidoglycan Modifications Conferring Resistance (e.g., N-deacetylation, O-acetylation)
Lysozyme exerts its antibacterial effect by hydrolyzing the β-1,4 glycosidic bond between N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc) residues in the peptidoglycan backbone, leading to cell wall instability and subsequent bacterial lysis. scielo.org.mxnih.govplos.org Bacteria can modify their peptidoglycan structure to prevent this hydrolysis. scielo.org.mxnih.gov Two prominent modifications are N-deacetylation and O-acetylation. scielo.org.mxnih.govnih.gov
N-deacetylation involves the removal of the acetyl group from the C-2 position of GlcNAc residues. scielo.org.mxnih.gov This modification has been observed in several this compound-resistant bacteria, including Streptococcus pneumoniae and Bacillus anthracis. nih.govasm.org Studies on Listeria monocytogenes have shown that approximately 50% of its muropeptides feature a glucosamine (B1671600) residue instead of the canonical N-acetylglucosamine, indicating partial peptidoglycan N-deacetylation. pnas.org In Enterococcus faecalis, the protein EF1843, a peptidoglycan N-acetylglucosamine deacetylase (PgdA), contributes to this compound resistance by inhibiting both the enzymatic and, to a lesser extent, the cationic antimicrobial activity of this compound. nih.govasm.org The expression of EF1843 in E. faecalis is triggered by exposure to this compound. nih.govasm.org Clostridioides difficile also utilizes peptidoglycan deacetylation as a major resistance mechanism, mediated by two deacetylases, PgdA and PdaV, which show partial redundancy. asm.org Loss of both PgdA and PdaV in C. difficile results in a significant decrease in this compound resistance. asm.org
O-acetylation involves the addition of an acetyl group to the C-6 hydroxyl group of MurNAc residues. scielo.org.mxnih.gov This modification is particularly common in pathogenic bacteria and acts as a steric hindrance, blocking this compound's access to its substrate. nih.govfrontiersin.orgasm.org Staphylococcus aureus is highly resistant to this compound due to O-acetylation of its peptidoglycan by the O-acetyltransferase OatA. nih.govacs.org This modification occurs specifically at the C-6 position of N-acetylmuramic acid, producing the 2,6-N,O-diacetylmuramic acid derivative. nih.gov Pathogenic staphylococcal species, such as S. aureus, S. epidermidis, and S. lugdunensis, produce O-acetylated peptidoglycan and are highly resistant to human this compound, whereas non-pathogenic species are sensitive and lack this modification. nih.govfrontiersin.org The levels of O-acetylation can vary, ranging typically between 20% and 70% relative to the muramic acid content in different species and strains. asm.org In Enterococcus faecalis, peptidoglycan O-acetylation mediated by OatA contributes to its high level of this compound resistance. asm.org O-acetylation has also been observed in Gram-negative organisms like Neisseria gonorrhoeae, where strains with extensive O-acetylation are resistant to this compound. nih.govasm.org
These peptidoglycan modifications can significantly impact bacterial survival and virulence by preventing degradation by host this compound.
Protective Role of Outer Membrane Components in Gram-Negative Bacteria
Gram-negative bacteria possess an outer membrane external to their peptidoglycan layer, which acts as a significant barrier preventing this compound from reaching its peptidoglycan substrate. nih.govmdpi.comquora.com This outer membrane is composed of lipopolysaccharides (LPS), lipoproteins, and phospholipids (B1166683). nih.gov The LPS, with its hydrophobic lipid A portion, can bind to this compound through electrostatic interactions, further hindering its access to the peptidoglycan. nih.gov
The presence of this outer membrane is a primary reason why Gram-negative bacteria are generally less susceptible to the action of this compound compared to Gram-positive bacteria, which have a thicker, exposed peptidoglycan layer. mdpi.comquora.comnih.gov The outer membrane effectively shields the peptidoglycan from direct enzymatic attack by this compound. nih.govmdpi.comquora.com
However, the host immune system can overcome this barrier through the action of other antimicrobial compounds, such as lactoferrin, defensins, and components of the complement system, which can permeabilize the outer membrane and allow this compound access to the peptidoglycan. asm.orgplos.org Despite this, the outer membrane still provides a substantial level of intrinsic resistance to this compound in Gram-negative bacteria.
Secretion of this compound-Inhibiting Proteins by Pathogens
Beyond modifying their cell wall, some bacteria, particularly Gram-negative species, secrete proteinaceous inhibitors that directly neutralize the activity of host lysozymes. nih.govmdpi.commdpi.com These inhibitors bind to this compound and prevent it from cleaving peptidoglycan. mdpi.comebi.ac.uk
Several families of bacterial this compound inhibitors have been identified. One well-characterized example is Ivy (inhibitor of vertebrate this compound), initially discovered in Escherichia coli. nih.govasm.orgebi.ac.uk Ivy is a periplasmic protein that specifically inhibits vertebrate (c-type) lysozymes. nih.govasm.orgebi.ac.uk Studies with E. coli have shown that the production of Ivy contributes to bacterial survival in this compound-rich environments like saliva and egg white, especially when the outer membrane is compromised. nih.govasm.org
Another family of inhibitors includes MliC/PliC (Membrane-associated/periplasmic inhibitor of c-type this compound), found in various Gram-negative bacteria like Salmonella Enteritidis. plos.orgmdpi.com PliC is a periplasmic protein that inhibits c-type this compound and lacks similarity to Ivy but is related to proteins with a conserved COG3895 domain. plos.org Other identified inhibitors include PliI and PliG, which are periplasmic inhibitors of i- and g-type lysozymes, respectively. mdpi.commdpi.com
These secreted this compound inhibitors represent a specific and potent mechanism employed by bacteria to evade the lytic activity of this compound, contributing to their ability to colonize and cause infection in host environments. nih.govmdpi.com
Advanced Analytical Methodologies in Lysozyme Research
Spectroscopic Techniques for Conformational Analysis and Dynamics
Spectroscopic methods are powerful tools for probing the structural characteristics and dynamic behavior of lysozyme in solution and under various conditions.
UV-Vis Spectroscopy in Monitoring Structural Changes and Complex Formation
UV-Vis spectroscopy is a fundamental technique used to explore structural changes in proteins and monitor the formation of complexes between proteins and ligands by detecting shifts in wavelength. sci-hub.se this compound exhibits a strong absorption peak near 200 nm, which is indicative of the protein's framework conformation. sci-hub.se A weaker peak is observed near 280 nm, arising from the presence of aromatic amino acid residues, specifically tryptophan (Trp) and tyrosine (Tyr). sci-hub.se Changes in the environment of these aromatic residues due to structural alterations or binding events can be detected by monitoring the absorbance at these wavelengths.
UV-Vis spectroscopy has been employed to study the interaction of this compound with various substances, such as photoresponsive surfactants and polyphenols. Studies have shown that UV-Vis measurements can confirm shape-reconstruction findings and reveal different discrete conformations of this compound in the presence of such molecules. nist.govnih.gov For instance, UV-Vis absorption difference spectra have been used to investigate the interaction between this compound and polyphenols like oxyresveratrol (B150227) and piceatannol, revealing a static quenching process initiated by ground-state complex formation. rsc.org Additionally, UV-Vis spectroscopy has been utilized to study the adsorption of this compound on silica (B1680970) nanoparticles, providing adsorption isotherms that suggest strong interactions between the protein and the nanoparticles. acs.org
Fluorescence Spectroscopy for Investigating Protein Folding and Unfolding
Fluorescence spectroscopy is a highly sensitive method for visualizing protein tertiary structural properties and is frequently used to determine the folding and unfolding pathways of proteins. sci-hub.seunito.it The intrinsic fluorescence of proteins primarily originates from aromatic residues, including tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe). sci-hub.se Changes in the solvent environment around these residues lead to alterations in the protein's fluorescence spectral characteristics, offering a means to determine tertiary structure. sci-hub.se In this compound, the fluorescence is mainly attributed to Trp residues located at positions 62 and 108 in the amino acid sequence, both situated at the substrate-binding sites. sci-hub.semdpi.com
Fluorescence spectroscopy assays often incorporate dyes like Thioflavin T (ThT), which interact with different protein states, including native, molten globule, unfolded molecules, and amorphous aggregates. sci-hub.se This technique has been applied to study the nature of amyloid fibrillization in hen egg white this compound (HEWL), where ThT was found to interact with assembled amyloid fibrils exhibiting high cross-β structure content. sci-hub.se Studies monitoring Trp fluorescence have revealed complex unfolding pathways for this compound, indicating both slow and rapid unfolding phases depending on conditions such as the presence of denaturants like guanidinium (B1211019) chloride (GdmCl). acs.orguliege.be Fluorescence anisotropy determination, alongside UV-Vis and SDS-PAGE, has also been used to investigate this compound modifications induced by substituted p-benzoquinones, showing that these compounds can modify this compound through adduct formation, oligomerization, and aggregation. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy in Secondary Structure Determination
Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique for determining the chemical structure of compounds based on their functional groups. sci-hub.se In the context of proteins, FTIR spectroscopy is particularly valuable for determining the global secondary structure, including α-helix, β-sheet, turns, and unordered structures. researchgate.netnpl.co.uk The amide I band, located between 1700 and 1600 cm⁻¹, is commonly used for characterizing protein secondary structure as it arises from the C=O stretching vibrations of peptide bonds, which are sensitive to the protein's conformation. nih.gov The amide II band (1600-1500 cm⁻¹) and amide III band can also provide information about secondary structure. npl.co.uknih.gov
FTIR spectroscopy has been applied to study the secondary structure of this compound in various environments, including encapsulated within PLGA microspheres and in aqueous solutions of protic ionic liquids. nih.govnih.gov These studies have shown that processing methods like encapsulation can induce conformational changes, leading to a lower α-helix content compared to the lyophilized state. nih.gov FTIR spectroscopy can also be used to assess the thermal stability of this compound at high concentrations and varying pH levels. researchgate.net Analysis of the amide I band through techniques like multi-component analysis allows for the estimation of the percentage of different secondary structural elements. jascoinc.com For example, analysis of this compound FTIR spectra has yielded predictions for secondary structure content, such as approximately 30.5% α-helix, 18.3% β-sheet, 23% turns, and 28.3% unordered structures in one study npl.co.uk, and 37% α-helix and 19% β-sheet in another npl.co.uk.
Chromatographic Methods for this compound Characterization and Purity Assessment
Chromatographic techniques are essential for the separation, characterization, and purity assessment of this compound, allowing for the analysis of its molecular weight, modifications, and quantification in complex samples.
High-Performance Liquid Chromatography (HPLC) for Quantification and Modification Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and analysis of proteins, including this compound. tsijournals.comacs.org Reversed-phase HPLC is commonly employed for the detection and quantification of this compound, often using UV detection at wavelengths such as 280 nm or 220 nm. tsijournals.comacs.orgarvojournals.orgresearchgate.net While UV detection at 280 nm can be used due to the presence of aromatic residues, the relatively low extinction coefficient of this compound at this wavelength can limit sensitivity. tsijournals.com Detection at 220 nm, which monitors the peptide backbone, is also utilized. acs.orgarvojournals.org
HPLC methods have been developed and modified for the detection and quantification of this compound in various matrices, such as cheese samples and contact lens extracts. tsijournals.comarvojournals.org Challenges in using HPLC for this compound detection include potential interference from other proteins with similar structural characteristics, such as α-lactalbumin, and the possibility of this compound associating with other components in the sample. tsijournals.com To improve sensitivity, methods involving enrichment of protein extracts have been developed. arvojournals.org HPLC is also valuable for analyzing this compound modifications. For instance, studies on this compound formulations prepared by hot-melt extrusion have utilized reversed-phase HPLC to assess content and recovery, showing high recovery rates. acs.org A novel RP-HPLC method has also been developed for the simultaneous quantification of this compound and other compounds like dequalinium (B1207927) in pharmaceutical formulations, demonstrating excellent linearity and high accuracy. researchgate.net
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Molecular Weight and Purity
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique for separating proteins based primarily on their molecular weight. sci-hub.sebio-rad.com In SDS-PAGE, proteins are denatured and coated with SDS, which confers a uniform negative charge, allowing them to migrate through a gel matrix under an electric field at a rate inversely proportional to their size. bio-rad.com This technique is fundamental for determining the molecular weight of a protein and assessing its purity. sci-hub.sebio-rad.com
SDS-PAGE is routinely used in this compound research to confirm its molecular weight, which is approximately 14 kDa for hen egg white this compound. sci-hub.semdpi.commdpi.comnih.gov It is also employed to check the purity of this compound during extraction and purification processes, where the presence of a single band at the expected molecular weight indicates successful purification. sci-hub.semdpi.comnih.gov Furthermore, SDS-PAGE is useful for investigating changes in this compound's molecular weight upon conjugation or reaction with other chemicals, such as polysaccharides or benzoquinones. sci-hub.senih.gov It can reveal the formation of higher molecular weight species due to oligomerization or aggregation. nih.gov SDS-PAGE analysis of this compound isolated from sources like Bacillus subtillis has shown protein bands at different molecular weights, indicating the presence of monomeric forms or potentially fragments. mdpi.com Analysis of hot-melt extruded this compound formulations by SDS-PAGE consistently showed a clear single band around 14 kDa, indicating the identity and purity of this compound in these formulations. nih.gov
Biophysical Techniques for Interfacial and Stability Studies
Surface Pressure Measurements, Ellipsometry, and Atomic Force Microscopy in Membrane Interaction Studies
Surface pressure measurements, ellipsometry, and atomic force microscopy (AFM) are powerful tools for investigating the interaction of this compound with model membrane systems, such as lipid monolayers and bilayers. These techniques can reveal details about protein adsorption, insertion, and the resulting reorganization of the lipid phase.
Studies utilizing surface pressure measurements have shown that this compound interacts with monolayers of individual and mixed lipids. The interaction at a surface pressure around 33 mN·m⁻¹, which is close to the physiological value of natural membranes, appears more significant with cholesterol, oleic acid (OA), or stearic acid (SA) compared to phospholipids (B1166683) like DPPC and POPC. mdpi.com Multiple inflections observed in the isotherms in the presence of this compound suggest reorientation or reorganization of either the this compound or lipid molecules. mdpi.com Surface pressure measurements have also demonstrated a pH and ionic strength-dependent penetration of this compound into the lipid phase. nih.govresearchgate.net
Ellipsometry is another technique used to study this compound-membrane interactions, often in conjunction with surface pressure measurements and AFM. nih.govnih.gov Ellipsometry can quantify the amount of protein adsorbed onto lipid membranes. psu.edu Studies using ellipsometry have shown that native this compound can adsorb and insert into bacterial phospholipid monolayers, leading to lipid packing reorganization. nih.gov Dry-heating of this compound has been observed to increase its insertion capacity and ability to induce lipid packing modifications in these monolayers. nih.gov The interaction between this compound and a lipopolysaccharide (LPS) monolayer, mimicking the E. coli outer membrane, has also been investigated using ellipsometry, confirming this compound's high affinity and insertion capacity, which is enhanced by dry-heating. nih.gov
AFM provides high-resolution topographic images and can be used to study the morphology of protein crystals and protein-surface interactions at the nanoscale. spmtips.commdpi.com In the context of membrane interactions, AFM, along with tensiometry and ellipsometry, has been used to investigate the interaction between this compound and model membranes. nih.govfao.orgresearchgate.net AFM observations have shown strong morphological modifications of E. coli when treated with dry-heated this compound, consistent with increased membrane permeabilization, including the formation of larger pores or more pores in the outer membrane and more ion channels in the cytoplasmic membrane compared to native this compound. fao.org AFM can also be used to study the adsorption of proteins onto solid surfaces and characterize protein net formation. spmtips.comscielo.br Changes in surface roughness observed by AFM can serve as an indirect indicator of protein film formation. scielo.br
Differential Scanning Fluorimetry for Thermal Stability Profiling
Differential Scanning Fluorimetry (DSF), also known as nanoDSF, is a fluorescence-based technique widely used to assess the thermal stability of proteins by monitoring changes in intrinsic tryptophan fluorescence as temperature increases. nih.govd-nb.info As a protein unfolds upon heating, the environment around tryptophan residues changes, leading to a shift in fluorescence emission maximum or a change in fluorescence intensity ratio at different wavelengths. d-nb.info This allows for the determination of the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. x-mol.netplos.org
NanoDSF has been used to study the thermal unfolding of hen egg white this compound (HEWL) in various conditions, including in the presence of osmolytes and denaturants like N-butylurea. nih.govd-nb.infoplos.org The Tm is considered a robust quantity for characterizing the folding/unfolding transition. x-mol.net Studies have compared thermodynamic parameters obtained from nanoDSF and differential scanning calorimetry (DSC), providing insights into the unfolding enthalpy and the change in specific heat. x-mol.net For HEWL in water, the Tm has been reported to be around 82°C. plos.org NanoDSF measurements can be evaluated within a two-state folding model for data interpretation. d-nb.infox-mol.net
Zeta Potential Measurements for Surface Charge Characterization
Zeta potential is a key parameter that describes the surface charge of proteins and other particles in dispersion. horiba.comnih.gov It represents the electrostatic potential at the slipping plane of a particle and is influenced by the surrounding medium's pH and ionic strength. nih.govresearchgate.netrsc.org Zeta potential measurements are crucial for understanding electrostatic interactions between this compound and other molecules or surfaces, such as phospholipids and membranes. nih.govresearchgate.netresearchgate.net
This compound, with an isoelectric point (pI) of approximately 11.0, bears a net positive charge over a broad pH range. nih.gov Accordingly, it exhibits a high affinity for anionic phospholipids. nih.gov The primary role of electrostatic interactions in this compound's membrane association has been demonstrated by monitoring changes in the electrophoretic mobility (related to zeta potential) of lipid vesicles after protein adsorption. nih.gov Studies have shown that this compound solution is positively charged at pH values lower than its isoelectric point. researchgate.net The zeta potential of this compound varies as a function of pH. horiba.com For instance, at pH 7.4, positively charged HEWL interacts with negatively charged surfaces. rsc.org The adsorption amount of this compound on a silica surface is greatly reduced at higher pH due to the loss of charge on the protein, and lower at lower pH due to the smaller zeta potential of the surface. rsc.orgresearchgate.net Zeta potential measurements have also been used to confirm maximum complexation efficiency between this compound and surfactants like SDS and DOSS at a specific charge ratio, showing a near-neutral surface charge. chemrxiv.org
The magnitude of the zeta potential indicates the degree of repulsion between adjacent, similarly charged proteins or particles in a dispersion. horiba.com A dispersed system typically loses stability when the magnitude of the zeta potential decreases below approximately 30 mV. horiba.com Zeta potential measurements can provide information on the repulsion or attraction ability of particles based on their surface charges and how these interactions are affected by other molecules. nih.gov
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling techniques, particularly molecular dynamics (MD) simulations and docking simulations, are indispensable for gaining atomic-level insights into this compound's dynamic behavior, its interactions with substrates and ligands, and its conformational changes.
Molecular Dynamics Simulations in Exploring Conformational Flexibility and Substrate Accessibility
Molecular dynamics (MD) simulations are powerful computational tools used to simulate the time-dependent behavior of molecular systems, providing insights into protein conformational flexibility, dynamics, and interactions. nih.govunram.ac.idresearchgate.netbiorxiv.org MD simulations can uncover alternative protein conformations that may be distinct from crystal structures and are essential for understanding protein function, including substrate accessibility. nih.govbiorxiv.org
MD simulations have been applied to study the conformational dynamics of this compound under varying temperature conditions. unram.ac.idresearchgate.net These simulations can reveal changes in structural parameters such as the radius of gyration (Rg) and root mean square deviation (RMSD), which indicate protein compactness and flexibility, respectively. unram.ac.idresearchgate.net For example, one study showed that this compound maintained a consistent Rg over a temperature range of 270 K to 380 K, indicating structural compactness, while its RMSD increased with temperature, demonstrating increased flexibility. unram.ac.idresearchgate.net
MD simulations are also used to explore how conformational changes affect substrate accessibility to the active site. mpg.de For bacteriophage T4 this compound, domain motions predicted by computer simulations are thought to be essential for enzyme function, allowing substrate entry and product release from the active site. mpg.de Studies on T4 this compound mutants have used MD simulations to investigate loop conformational flexibility and understand how sequence perturbations lead to variations in flexibility. nih.govbiorxiv.orgnsf.gov MD simulations can also confirm how interactions, such as complexation with surfactants like SDS, can alter the active site's secondary structure through increased backbone flexibility, leading to higher substrate accessibility. chemrxiv.org
Furthermore, MD simulations can provide molecular insights into the encapsulation of this compound by polymers and how this affects active site shielding and substrate accessibility. rsc.org Simulations have shown that the encapsulation process can involve initial electrostatic attraction followed by hydrophobic interactions, leading to a more compact assembly with reduced solvent-accessible surface area (SASA) around the active site. rsc.org MD simulations have also been used to investigate the diffusion behavior and adsorption of this compound near inorganic substrates like silicon. researchgate.net
Docking Simulations for Ligand and Substrate Binding Prediction
Molecular docking simulations are computational methods used to predict the preferred binding orientation (pose) of a ligand or substrate to a protein receptor and estimate the binding affinity. jst.go.jpnih.govfebscongress.orgmdpi.com These simulations explore the possible ways a molecule can bind to a protein's active site or other binding pockets.
Docking simulations have been employed in the design of novel substrates for assaying this compound activity. jst.go.jpnih.gov By predicting the binding mode of potential substrates to the this compound active site, researchers can design molecules that are specifically cleaved by the enzyme. jst.go.jpnih.gov For instance, docking simulations were used in the design of a novel substrate, Galβ1,4GlcNAcβ1,4GlcNAc-β-pNP [Gal(GlcNAc)₂-β-pNP], for hen egg-white this compound (HEWL). jst.go.jpnih.gov These simulations helped elucidate the mode of substrate binding, showing that Gal(GlcNAc)₂-β-pNP selectively binds to a subsite of this compound. jst.go.jpnih.gov
Docking studies have also been performed to investigate the binding of inhibitors and understand the effects of temperature-dependent structural changes on substrate binding. mdpi.com Docking simulations can predict the location of ligands within binding subsites and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. febscongress.orgmdpi.com For example, docking and MD simulations were used to study the interaction between gallic acid (GA) and this compound, identifying hydrogen bonds that stabilize the complex. mdpi.com
Docking simulations, often combined with MD simulations, are valuable for exploring the mechanisms of ligand binding, even to solvent-inaccessible cavities in proteins like the L99A cavity mutant of T4 this compound. plos.orgresearchgate.netmdtutorials.comnih.gov These studies can reveal binding pathways and estimate binding free energies. plos.orgresearchgate.netnih.gov
Quantum Mechanical/Molecular Mechanical (QM/MM) Methods for Catalysis Studies
Quantum Mechanical/Molecular Mechanical (QM/MM) methods represent a powerful computational approach for investigating the intricate mechanisms of enzyme catalysis, including that of this compound. tandfonline.comspringernature.com These methods partition the system into a small region where the chemical reaction occurs, treated with high-level quantum mechanics (QM), and the surrounding environment (the rest of the protein and solvent), described by classical molecular mechanics (MM). tandfonline.commpg.de This hybrid approach allows for the accurate description of bond breaking and formation within the active site while accounting for the influence of the protein environment and solvent on the reaction energetics and pathway. tandfonline.commpg.deacs.org
QM/MM simulations have been extensively applied to study the catalytic mechanism of hen egg-white this compound (HEWL), a well-characterized glycoside hydrolase. kcl.ac.ukkcl.ac.uknih.govrsc.org A long-standing debate in this compound research has centered on the nature of the bound and reactive conformation of the substrate and the reaction intermediate. kcl.ac.ukrutgers.edu Early proposals included a mechanism involving an oxocarbenium ion intermediate (Phillips mechanism) and one involving a covalent intermediate (Koshland mechanism). researchgate.net
Recent QM/MM molecular dynamics simulations have provided significant insights into this debate. Studies employing QM/MM methods, often combined with techniques like umbrella sampling and adiabatic mapping, have explored the conformational itinerary of the substrate during the enzyme-catalyzed reaction. kcl.ac.ukrutgers.edu These studies indicate that significant distortion of the bound saccharide is required to facilitate the catalytic reaction in HEWL. kcl.ac.ukkcl.ac.uknih.govresearchgate.net Furthermore, QM/MM simulations have predicted that the reaction of native HEWL with its natural substrate involves a covalent intermediate, lending support to the Koshland mechanism, in contrast to the previously favored oxocarbenium ion intermediate. rsc.orgresearchgate.netresearchgate.net
Research findings from QM/MM studies have also shed light on the energetics of the this compound reaction. For instance, free energy profiles calculated using QM/MM umbrella sampling simulations have been used to assess the reactivity of different substrate conformations bound in the active site. kcl.ac.ukrutgers.edu These calculations have demonstrated that substrate distortion is essential for efficient reaction. kcl.ac.ukresearchgate.net
QM/MM methods have also been used to investigate the convergence of free energy calculations and the impact of the QM region size. Studies on T4 this compound have tested different approaches for calculating MM→QM/MM free energy corrections, exploring the use of reference potentials and methods like Bennett's acceptance ratio (BAR) and thermodynamic integration (TI). rutgers.edunih.gov These studies aim to develop robust approaches for predicting ligand binding free energies and other properties. rutgers.edunih.gov The size of the QM region can influence the results, and studies have evaluated the free energy of proton transfer in this compound for different QM region sizes, noting potential errors if the QM region is too small. acs.org
QM/MM simulations are considered a valuable tool for revealing mechanisms of enzyme catalysis and can be used as computational 'assays' of enzyme activity. bioexcel.eu They allow for the analysis of catalytic interactions and the comparison of possible reaction mechanisms. tandfonline.com
Data from QM/MM free energy calculations can be presented to illustrate the energy barriers and reaction pathways. While specific raw data tables were not consistently available across the search results, the reported energy barriers and comparisons between different mechanisms represent key findings.
For example, a study comparing different QM levels reported the following approximate energy differences for the reaction of small models representing parts of the this compound active site and substrate:
| Method | Reaction Energy Difference (kcal mol⁻¹) |
| PM3 | 176.2 |
| B3LYP/6-311G+(2d) | 150.0 |
| PM3/CHARMM22 (uncorrected barrier) | ~9 (barrier to covalent intermediate) rsc.org |
| B3LYP/6-311G+(2d)-PM3/CHARM22 (corrected barrier) | ~12 (barrier to covalent intermediate) rsc.org |
| MP2/6-311+G(2d)-PM3/CHARM22 (corrected barrier) | ~17 (barrier to covalent intermediate) rsc.org |
Note: These values represent energy differences or barriers reported in specific QM/MM studies and are dependent on the chosen QM/MM setup, system representation, and reaction coordinate.
QM/MM free energy profiles have also indicated that the oxocarbenium ion intermediate is significantly higher in energy than the covalent intermediate in HEWL. rsc.org
| Intermediate Type | Approximate Free Energy Difference Relative to Covalent Intermediate (kcal mol⁻¹) |
| Oxocarbenium Ion (PM3/CHARMM22) | ~46 |
| Oxocarbenium Ion (B3LYP/6-311G+(2d)-PM3/CHARM22) | ~30 |
| Oxocarbenium Ion (MP2/6-311+G(2d)-PM3/CHARM22) | ~38 |
Note: These values are approximate and based on corrected free energy profiles from specific QM/MM simulations. rsc.org
These computational studies highlight the power of QM/MM methods in providing detailed, atomic-level insights into the catalytic mechanism of this compound, helping to resolve long-standing questions and providing quantitative data on reaction energetics.
Protein Engineering and Rational Design of Lysozyme
Strategies for Enhancing Antimicrobial Efficacy
Strategies to enhance lysozyme's antimicrobial efficacy include both chemical modification techniques and genetic engineering approaches. These methods focus on altering the enzyme's interaction with bacterial cell walls and membranes, as well as improving its intrinsic stability and activity.
Chemical Modification Techniques (e.g., Lipophilization, Glycosylation)
Chemical modification techniques involve the covalent attachment of various molecules to the this compound structure to alter its properties. Lipophilization, the introduction of lipophilic groups, has been explored to enhance this compound's interaction with the lipid-rich outer membrane of Gram-negative bacteria. Attaching short and middle chain saturated fatty acids, such as myristic acid, to this compound has been shown to improve its bactericidal action, with increased activity correlating with the number of attached fatty acids. nih.govresearchgate.net
Glycosylation, the addition of carbohydrate moieties, is another chemical modification technique. Glycosylation can modify the net charge and affect protein-protein and protein-water interactions, leading to changes in the isoelectric point and conformation of the protein. nih.gov Glycosylation of this compound has been shown to produce more stable proteins that are highly resistant to protease action and possess improved charge effects and water-binding capacity. nih.govresearchgate.net
Combining glycosylation and lipophilization has demonstrated synergistic effects. For instance, egg white this compound modified first by glycosylation and then lipophilized with palmitic acid showed an increased yield of lipophilized this compound and enhanced antimicrobial activity against E. coli. nih.govresearchgate.netnih.gov Reductive modification using agents like Na2SO3 has also been employed to broaden the antimicrobial spectrum against Gram-negative bacteria. This modification can increase surface hydrophobicity and alter surface charges, leading to enhanced activity against bacteria like Escherichia coli and Salmonella enteritidis. nih.govresearchgate.net
Genetic Engineering Approaches for Improved Functionality
Genetic engineering allows for targeted modifications to the this compound gene, resulting in the expression of modified proteins with desired characteristics. This approach offers precise control over the alterations made to the enzyme's amino acid sequence.
Site-directed mutagenesis involves introducing specific amino acid substitutions at defined positions within the this compound sequence. This technique is particularly useful for probing the role of specific residues in enzymatic activity, substrate binding, and stability. Studies have investigated the role of catalytic active-site residues, such as aspartic acid-52 and glutamic acid-35 in chicken this compound, by mutating them to their corresponding amides (D52N and E35Q). nih.gov These mutations can significantly impact lytic activity. For example, the D52N mutant exhibited approximately 5% of wild-type lytic activity against Micrococcus luteus cell walls, while the E35Q mutant showed no measurable activity. nih.gov Mutagenesis of residues within or near the active site can also influence substrate affinity and catalytic efficiency. researchgate.net
Lysozymes typically possess a net positive charge, which facilitates their attraction to the negatively charged surface of bacterial targets. However, this cationic character can also lead to inhibition by anionic biopolymers present in the environment during infections. acs.orgnih.govnih.gov Remodeling the electrostatic potential of this compound through protein engineering can improve its antibacterial activity, particularly in the presence of such inhibitory substances. acs.orgnih.govnih.gov Studies on human this compound (hLYS) have shown that decreasing its net cationic character can improve its antibacterial activity in the presence of disease-associated biopolymers. acs.orgnih.govnih.gov Charge-engineered variants have been isolated with improved bactericidal activity, and tuning the cellular affinity of peptidoglycan hydrolases by altering electrostatic potential is considered a strategy for improving bacterial killing kinetics. acs.orgnih.govnih.gov
The stability of this compound under varying temperatures and pH conditions is crucial for its application in diverse settings, including food preservation and pharmaceuticals. Mutagenesis can be employed to enhance the thermal stability and pH resilience of this compound. Studies have investigated the effect of pH on the thermal stability of hen egg white this compound (HEWL), showing maximum stability around pH 5.0. nih.gov While the search results did not provide specific examples of mutations directly engineered to enhance thermal stability and pH resilience, protein engineering strategies, including mutagenesis, are generally applied to improve these properties in enzymes. core.ac.uk The introduction of specific amino acid changes can influence the protein's structure and its ability to withstand unfolding or degradation under challenging conditions.
Re-engineering this compound Solubility via Surfactant Complexation
Re-engineering the solubility of this compound, particularly for applications like oral biotherapeutic formulation, can be achieved through complexation with surfactants via hydrophobic ion-pairing. sheiliza.comresearchgate.net This technique utilizes amphiphilic surfactants to modulate the protein's lipophilicity. researchgate.net Studies have investigated the impact of different surfactants, such as sodium dodecyl sulphate (SDS) and dioctyl sulfosuccinate (B1259242) (DOSS), on this compound's solubility, activity, and structure. sheiliza.comresearchgate.net
Complexation efficiency can be confirmed through methods like protein quantitation assays and zeta potential measurements, which can indicate a near-neutral surface charge at optimal complexation ratios. researchgate.net For instance, complexation with SDS and DOSS at increasing charge ratios (e.g., 4:1, 2:1, 1:1, 1:2, and 1:4) via hydrophobic ion pairing at pH 4.5 has been explored. researchgate.net This process can successfully increase this compound's lipophilicity, with reported log D n-octanol/PBS values reaching up to 2.5 with SDS and 1.8 with DOSS. researchgate.net
Research findings indicate that the choice of surfactant and the complexation ratio can significantly influence this compound's properties. Sub-stoichiometric concentrations of SDS have been shown to enhance catalytic activity, potentially by increasing backbone flexibility and active site exposure. sheiliza.comresearchgate.net This enhancement in catalytic ability, up to a 2-fold increase, has been observed upon complexation with SDS at ratios less than stoichiometric when assessing the lysis of M. lysodeikticus cell walls. researchgate.net Secondary structural analysis using Fourier-transform infrared spectroscopy suggests that this compound undergoes partial unfolding upon complexation with low SDS concentrations. researchgate.net Molecular dynamic simulations further support that at these low concentrations, a conformation with increased solvent exposure of the active site residue Glu 35 is obtained. researchgate.net In contrast, DOSS at low concentrations has been found to preserve the native structure and function of this compound while still increasing its lipophilic character. sheiliza.comresearchgate.net These findings demonstrate that controlled ion-pairing can effectively re-engineer this compound's solubility, activity, and structure, and that the modulation of protein activity is related to surfactant chemistry. researchgate.net
Here is a summary of research findings on this compound complexation with SDS and DOSS:
| Surfactant | Charge Ratio (this compound:Surfactant) | Log D n-octanol/PBS | Impact on Activity (M. lysodeikticus lysis) | Impact on Structure (FTIR/MD) |
| SDS | Sub-stoichiometric | Up to 2.5 | Up to 2-fold increase | Partial unfolding, increased flexibility |
| DOSS | Low concentrations | Up to 1.8 | Native function preserved | Native structure preserved |
This compound as a Scaffold for Protein Engineering
This compound has been explored as a scaffold for protein engineering, serving as a base structure upon which new functionalities can be built or existing ones modified. The use of a human enzyme scaffold, such as human this compound (hLYS), can be advantageous in developing therapeutic proteins to mitigate the intrinsic immunogenicity associated with non-human proteins. nih.gov
Beyond modifying its intrinsic activity, this compound has also been used as a model protein to study interactions with scaffolding materials in tissue engineering applications. nih.gov For example, this compound has been adsorbed onto modified hydrophobic polymer microfibers, such as polylactide-co-glycolide (PLGA), to study protein-fiber surface interactions and controlled release. nih.gov These studies assess the amount, secondary structure conformation, and bioactivity of the released protein. nih.gov Results indicate that the surface properties of the scaffold can influence protein adsorption and release kinetics. nih.gov this compound, being a smaller protein compared to others like bovine serum albumin (BSA), has shown significantly greater release from certain modified microfiber scaffolds, potentially due to its size facilitating greater adsorption. nih.gov Importantly, studies have shown that the process of adsorption onto such scaffolds does not significantly affect the secondary structure or biological activity of this compound upon release. nih.govpnas.org This suggests that this compound can be incorporated into and released from biomaterial scaffolds while retaining its functionality. nih.govpnas.org
This compound has also been used as a target for the development of non-antibody protein scaffolds with high binding affinity. For instance, the fibronectin Type III (FN3) domain has been engineered to bind this compound with picomolar affinity. oup.com This demonstrates the utility of this compound as a target molecule for developing novel protein binders based on alternative scaffold structures. oup.com
Development of this compound-Derived Antimicrobial Peptides
This compound, known for its muramidase (B13767233) activity against bacterial cell walls, is also a source of antimicrobial peptides (AMPs) with broad-spectrum antibacterial activity. nih.govresearchgate.net These derived peptides can exhibit enhanced or broadened antimicrobial properties compared to the parent this compound molecule. nih.govresearchgate.net
This compound-derived peptides can be obtained through methods such as partial enzymatic hydrolysis of egg white this compound, for example, using pepsin. researchgate.net While the derived peptides may show reduced muramidase activity compared to intact this compound, they can exhibit potent antibacterial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Studies have demonstrated the efficacy of this compound peptide preparations (LzP) against bacteria like Escherichia coli, Salmonella enteritidis, and Pseudomonas species. nih.gov Even at low concentrations, LzP can exhibit stronger antibacterial activity than some weak organic acids. nih.gov The antimicrobial activity of these peptides can be influenced by factors such as heat treatment and pH, although they have shown stable activity over a range of pH values (e.g., pH 4-7). nih.govresearchgate.net Synergistic effects have also been observed when this compound-derived peptides are combined with other components, such as glycine (B1666218) and citric acid, leading to enhanced inhibition of bacterial growth. nih.gov
Research has identified specific antimicrobial peptide motifs within this compound. For example, human this compound possesses novel antimicrobial peptides within its N-terminal domain. acs.org Five such peptide motifs from human this compound, including a helix-loop-helix (HLH) motif and its constituent helices (H1 and H2), as well as helix-sheet motifs, have been synthesized and tested for antimicrobial action. acs.org These peptides have shown microbicidal activity against various bacterial strains and the fungus Candida albicans. acs.org The HLH peptide and its N-terminal helix (H1) have been identified as particularly potent against both Gram-positive and Gram-negative bacteria. acs.org The mechanism of action for some of these peptides involves targeting bacterial respiration and permeabilizing bacterial membranes. acs.org The HLH peptide and H1, for instance, can cross the outer membrane of Gram-negative bacteria via self-promoted uptake and dissipate the membrane potential-dependent respiration of Gram-positive bacteria. acs.org
Furthermore, modifications to this compound-derived peptides can enhance their antimicrobial activity. For instance, arylation of tryptophan residues in a peptide fragment from the C-terminus of human this compound (residues 107-115) has been shown to increase its hydrophobicity and significantly improve its growth inhibition effect against Staphylococcus aureus and Staphylococcus epidermidis. conicet.gov.ar This highlights how targeted chemical modifications can augment the bioactivity of these peptides. This compound-derived peptides represent a promising class of natural antimicrobial agents with potential applications in various fields. nih.gov
Here is a table summarizing some findings on this compound-derived antimicrobial peptides:
| Source of Peptide | Example Peptide/Motif | Derivation Method | Activity Against (Examples) | Notes |
| Egg white this compound | LzP | Partial enzymatic hydrolysis | E. coli, S. enteritidis, Pseudomonas species nih.gov | Stronger activity than weak organic acids, stable at pH 4-7 nih.govresearchgate.net |
| Human this compound | HLH, H1 | Identified motifs | Gram-positive and Gram-negative bacteria, C. albicans acs.org | Target bacterial respiration, membrane permeabilization acs.org |
| Human this compound | Fragment 107-115 | Identified fragment | S. aureus, S. epidermidis conicet.gov.ar | Activity enhanced by arylation of tryptophan residues conicet.gov.ar |
Evolutionary Diversification of Lysozymes
Mechanistic and Structural Divergence Across Lysozyme Types
Despite their shared function of cleaving glycosidic bonds in bacterial cell walls, the different this compound families exhibit significant structural and mechanistic variations. nih.govnih.gov
C-type lysozymes, like HEWL, have a well-characterized structure with an active site cleft containing catalytic residues, typically glutamate (B1630785) (Glu35) and aspartate (Asp52), which are crucial for hydrolyzing the β-1,4 glycosidic bond between NAM and NAG. chemistrytalk.orgscielo.org.mxproteopedia.org The mechanism involves acid-base catalysis, often described by the Phillips mechanism or variations thereof. scielo.org.mxproteopedia.org
G-type lysozymes, while adopting similar structural conformations to C-type and I-type lysozymes despite lacking sequence similarity, utilize different catalytic residues. frontiersin.org For example, Glu73 is a well-established catalytic residue in G-type lysozymes, and aspartic acid residues like Asp101 and Asp90 have also been shown to be involved in catalysis, potentially by positioning the catalytic water molecule. chemistrytalk.orgnih.gov The three-dimensional structures of G-type lysozymes from avian species like the Embden goose and Australian black swan show an α + β fold consisting of alpha-helices and beta-strands. nih.gov
I-type lysozymes also show structural similarities to other types but with variations in the location of catalytic residues and substrate binding sites. nih.gov Their ability to perform additional activities like chitinase (B1577495) and isopeptidase functions suggests further divergence in their active site architecture and substrate recognition. chemistrytalk.orgresearchgate.net The catalytic amino acids in I-type lysozymes can vary, including Glu and Asp residues. chemistrytalk.org
The structural relationships within the this compound superfamily, despite low sequence similarity, are highlighted by common structural elements like a central helix containing a catalytic glutamate and a β-hairpin structure near the substrate binding cleft. nih.gov These conserved structural features, along with family-specific sequence motifs within the β-hairpin, suggest a common catalytic scheme utilized by enzymes in the superfamily. nih.gov
Adaptive Evolution in the Context of Host-Pathogen Co-evolution
The diversification and evolution of lysozymes are strongly influenced by the ongoing co-evolutionary arms race between hosts and pathogens. biorxiv.orgasm.org As a key component of the innate immune system, lysozymes exert selective pressure on bacteria by degrading their cell walls. wikipedia.orgproteopedia.orgvliz.be In turn, bacteria can evolve mechanisms to resist this compound activity, such as modifications to their peptidoglycan or the production of this compound inhibitors. vliz.be
This reciprocal selective pressure drives the adaptive evolution of this compound genes in host organisms. Gene duplication events have played a significant role in this compound evolution, providing raw material for functional diversification. longdom.orgnih.gov Following duplication, paralogous this compound genes can undergo different evolutionary trajectories, leading to specialized functions or expression patterns. nih.govbiorxiv.org For example, in invertebrates like molluscs and insects, lysozymes have diversified to serve both immune defense and digestive roles. frontiersin.orgunimore.itmdpi.com
Evidence of adaptive evolution in lysozymes includes signatures of positive selection in their gene sequences, particularly in regions affecting catalytic activity or substrate binding. nih.gov Studies on C-type lysozymes in herbivorous mammals, where they are involved in breaking down symbiotic bacteria for digestion, have shown parallel amino acid replacements driven by adaptation to this digestive function. oup.com Similarly, analysis of lysozymes in nematodes suggests that both ancestral and recent gene duplications are associated with adaptive sequence evolution, contributing to their differentiation. nih.gov
The co-evolutionary dynamic can lead to rapid evolutionary changes in this compound genes. In plants, for instance, chitinases, which are functionally related to lysozymes and target fungal cell walls, show rapid adaptive evolution with replacements occurring disproportionately in the active site cleft, suggesting direct defense against pathogen counter-adaptations. pnas.org While this example is for chitinases, it illustrates the principle of adaptive evolution in cell wall-degrading enzymes in response to pathogen pressure.
The diverse array of this compound families, with their distinct structural features, catalytic mechanisms, and expression patterns, reflects a long history of adaptation driven by the need to defend against a constantly evolving microbial landscape and to fulfill other physiological roles like digestion.
Lysozyme As a Model System in Fundamental Biochemical Research
A Paradigm for Enzyme Catalysis and Mechanistic Investigations
Lysozyme was the first enzyme to have its three-dimensional structure determined by X-ray crystallography, a pioneering achievement by David C. Phillips and coworkers in 1965. bmrb.ioproteopedia.orgwikipedia.org This structural information was instrumental in proposing the first detailed mechanism for enzymatic action, often referred to as the "Phillips mechanism". wikipedia.orggonzaga.eduresearchgate.netwhiterose.ac.uk
The primary function of this compound is the hydrolysis of β-(1→4) glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues in the peptidoglycan layer of bacterial cell walls, leading to bacterial lysis. bmrb.ioscielo.org.mxproteopedia.org The active site of this compound is a prominent cleft capable of binding a hexasaccharide unit of peptidoglycan, typically spanning six subsites labeled A through F. kuvempu.ac.inwikipedia.orglibretexts.orgresearchgate.net
The Phillips mechanism initially proposed that catalysis involved two key active site residues: glutamate (B1630785) 35 (Glu35) and aspartate 52 (Asp52). scielo.org.mxgonzaga.edulibretexts.orgnih.gov According to this model, Glu35 acts as an acid catalyst, protonating the glycosidic oxygen, while Asp52 stabilizes a developing oxocarbenium ion intermediate through electrostatic interactions. wikipedia.orggonzaga.eduwhiterose.ac.uklibretexts.org The substrate is proposed to bind in a distorted conformation, with the sugar residue at the D (-1) subsite adopting a strained half-chair conformation, which facilitates the cleavage of the glycosidic bond. kuvempu.ac.inwikipedia.orglibretexts.org
While the Phillips mechanism was widely accepted for many years, more recent studies, particularly using techniques like electrospray ionization mass spectrometry (ESI-MS), have provided strong evidence supporting a revised mechanism involving a covalent glycosyl-enzyme intermediate. wikipedia.orgresearchgate.netwhiterose.ac.ukebi.ac.uk In this updated view, Asp52 acts as a nucleophile, attacking the C1 carbon of the NAM residue at the -1 subsite to form a covalent intermediate, while Glu35 acts as an acid catalyst. wikipedia.orgebi.ac.uk Subsequently, water hydrolyzes the covalent intermediate, releasing the product and regenerating the free enzyme. wikipedia.org
Studies involving site-directed mutagenesis, kinetic analysis, and structural determination of enzyme-substrate or enzyme-inhibitor complexes have provided detailed insights into the roles of specific amino acid residues in substrate binding and catalysis. gonzaga.edunih.govescholarship.org For example, residues like Tryptophan 62, Tryptophan 63, Aspartate 101, and Tryptophan 108 are involved in substrate binding within the active site cleft. gonzaga.edu The distinct environments of Glu35 (hydrophobic) and Asp52 (polar) influence their pKa values and catalytic roles. gonzaga.edulibretexts.org
This compound's catalytic activity and mechanism have been extensively studied using various techniques, including:
X-ray Crystallography: To determine the three-dimensional structure of the enzyme and its complexes with substrates or inhibitors, providing a static view of the active site and binding interactions. bmrb.ioproteopedia.orgwikipedia.orgwhiterose.ac.ukresearchgate.net
Kinetic Studies: To measure reaction rates under different conditions (e.g., pH, temperature, substrate concentration) and with modified substrates or enzyme mutants, helping to elucidate the steps and intermediates involved in the catalytic pathway. wikipedia.orglibretexts.orgcaltech.edu
Spectroscopy (UV-Vis, Fluorescence, Raman): To monitor conformational changes, binding events, and the environment of specific amino acid residues (particularly tryptophan) upon substrate or ligand binding. mdpi.commdpi.comfrontiersin.org
Mass Spectrometry (ESI-MS): To detect and characterize transient intermediates, such as the covalent glycosyl-enzyme intermediate. wikipedia.orgresearchgate.netwhiterose.ac.uk
Computational Methods (Molecular Dynamics, Docking): To simulate enzyme-substrate interactions, explore conformational dynamics, and predict binding modes and affinities. mdpi.commdpi.comfrontiersin.org
These studies have established this compound as a crucial model for understanding the fundamental principles of enzyme catalysis, including transition state stabilization, the role of active site residues, and the interplay between protein structure and function.
A Model for Protein Folding and Aggregation Studies
This compound has been a widely used model protein for investigating the complex processes of protein folding and aggregation. nih.govnih.govresearchgate.net Understanding how a linear polypeptide chain folds into a specific three-dimensional structure and the factors that lead to misfolding and aggregation are critical in biology and medicine.
Studies on this compound folding have revealed that the process can occur through multiple pathways. mdpi.compnas.orgnih.govupenn.edu Some molecules may fold rapidly through a direct pathway, while others may populate partially folded intermediate states that can be kinetically trapped. pnas.orgnih.govupenn.edu The formation of these intermediates and their subsequent conversion to the native state are influenced by factors such as disulfide bond formation and the environment. mdpi.compnas.orgacs.org
Researchers have employed various techniques to study this compound folding kinetics and intermediates:
Stopped-flow Fluorescence Spectroscopy: To monitor rapid conformational changes during refolding by observing changes in the intrinsic fluorescence of tryptophan residues. nih.gov
Hydrogen Exchange: To probe the protection of amide protons as secondary structure elements form during folding. pnas.org
Fast Scanning Calorimetry: To study the thermodynamics and kinetics of unfolding and refolding transitions. mdpi.com
Molecular Dynamics (MD) Simulations: To simulate the unfolding and refolding processes at the atomic level, providing insights into conformational changes and intermediate states. mdpi.commdpi.comacs.org
This compound is also a relevant model for studying protein aggregation, a process implicated in various diseases, including amyloidosis. mdpi.comnih.govresearchgate.netaups.org.auplos.orgcontinental.edu.pe Mutations in human this compound can lead to hereditary systemic amyloidosis, where the protein misfolds and aggregates in tissues. nih.govaups.org.auplos.org
In vitro studies have shown that this compound aggregation can be induced under various conditions, including acidic or alkaline pH, elevated temperature, and in the presence of denaturants like guanidinium (B1211019) hydrochloride or organic solvents like ethanol. mdpi.comnih.gov These studies aim to understand the mechanisms of aggregate formation, the morphology of the aggregates (e.g., amyloid fibrils), and the factors that influence these processes. mdpi.comnih.govresearchgate.net
Key aspects of this compound aggregation research include:
Identifying Aggregation-Prone Conditions: Determining the environmental factors (pH, temperature, concentration, presence of co-solutes) that promote this compound aggregation. mdpi.comnih.gov
Characterizing Aggregation Intermediates: Studying the partially unfolded or misfolded species that serve as precursors to aggregation. nih.govaups.org.auplos.orgcontinental.edu.pe
Investigating Aggregation Mechanisms: Elucidating the molecular events involved in the formation of aggregates, such as the role of intermolecular interactions (e.g., disulfide bonds, hydrophobic interactions) and conformational changes. mdpi.comacs.orgaups.org.auplos.orgcontinental.edu.pe
Analyzing Aggregate Morphology: Characterizing the structure and physical properties of the formed aggregates using techniques like atomic force microscopy (AFM), electron microscopy, and Raman spectroscopy. mdpi.comnih.gov
Exploring Inhibition Strategies: Testing small molecules or other agents that can prevent or reduce this compound aggregation. nih.govaups.org.au
This compound's well-characterized structure and folding pathway, coupled with its propensity to aggregate under specific conditions, make it an invaluable tool for dissecting the molecular basis of protein misfolding and aggregation.
Studies in Molecular Recognition and Protein-Ligand Interactions
This compound's interaction with its natural substrate (peptidoglycan) and various inhibitors and ligands provides a rich system for studying molecular recognition and protein-ligand interactions. scielo.org.mxmdpi.comkuvempu.ac.innih.gov The binding of molecules to the active site cleft or other regions of the protein is crucial for its biological function and can be modulated by the chemical properties of the ligand and the protein's conformation. mdpi.comkuvempu.ac.inresearchgate.netfrontiersin.org
Research in this area focuses on:
Mapping Binding Sites: Identifying the specific amino acid residues in this compound that interact with different ligands. gonzaga.eduresearchgate.netresearchgate.netfrontiersin.org The active site cleft is a primary binding region for saccharides, but other potential binding sites can exist or be engineered. escholarship.orgfrontiersin.orgrcsb.org
Determining Binding Affinity and Thermodynamics: Quantifying the strength and nature of the interactions between this compound and ligands using techniques like isothermal titration calorimetry (ITC) and fluorescence spectroscopy. mdpi.comfrontiersin.org These methods provide thermodynamic parameters such as binding constant (KA), enthalpy change (ΔH°), and entropy change (ΔS°), which shed light on the driving forces behind the interaction (e.g., hydrophobic, hydrogen bonding, electrostatic). mdpi.comfrontiersin.org
Investigating the Role of Protein Flexibility and Conformational Changes: Studying how the dynamic nature of this compound influences ligand binding and how ligand binding, in turn, affects protein conformation. mdpi.comwikipedia.orgfrontiersin.orgnih.govacs.org Molecular dynamics simulations are particularly useful for capturing these dynamic aspects. mdpi.comfrontiersin.orgnih.govacs.org
Designing and Characterizing Novel Ligands: Utilizing structural and mechanistic information to design molecules with desired binding properties, such as inhibitors of enzymatic activity or molecules that modulate protein aggregation. escholarship.orgnih.govaups.org.aurcsb.org
Studying Allosteric Effects: Investigating whether ligand binding at one site can influence the protein's activity or binding properties at a distant site. mdpi.com
This compound's interactions with various molecules, from small organic compounds to larger saccharides and even other proteins or membranes, make it a versatile model for exploring the principles of molecular recognition that govern a wide range of biological processes. mdpi.comresearchgate.netfrontiersin.orgacs.orgnih.gov Studies involving mutations, particularly in T4 this compound, have been used to create and characterize engineered binding cavities, providing further insights into the determinants of ligand specificity and affinity. escholarship.orgrcsb.org
Data Tables
While the provided text describes various research findings, specific numerical data suitable for interactive data tables is limited. Below is an example of how data on binding parameters might be presented if more extensive data were available.
Example Data Table (Illustrative - Data Points from Text)
| Ligand | Binding Constant (KA) (M-1) | Stoichiometry (n) | Method Used | Reference |
| Benzothiazole (BTS) | 1.15 ± 0.06 × 105 | 1.20 ± 0.14 | Isothermal Titration Calorimetry (ITC), Fluorescence | mdpi.com |
| Digitoxin | Not specified in text | Not specified in text | Fluorescence, Molecular Docking | frontiersin.org |
Note: This table is illustrative based on the types of data mentioned. A real interactive table would allow sorting and potentially filtering.
Detailed Research Findings
The search results highlight several detailed research findings regarding this compound:
The catalytic mechanism of this compound involves two key residues, Glu35 and Asp52, with recent evidence supporting a covalent glycosyl-enzyme intermediate rather than solely an oxocarbenium ion intermediate. wikipedia.orgresearchgate.netwhiterose.ac.ukebi.ac.uk
this compound folding can occur via parallel pathways, including a fast direct route and a slower route involving partially folded intermediates that can be kinetically trapped. pnas.orgnih.govupenn.edu
Mutations in human this compound, such as D67H and I56T, are linked to hereditary systemic amyloidosis and serve as models for studying protein aggregation mechanisms. aups.org.auplos.orgcontinental.edu.pe Computational studies have provided molecular-level explanations for how the D67H mutation promotes aggregation by influencing dimer formation. plos.orgcontinental.edu.pe
this compound aggregation can be induced by various environmental conditions, and the initial folding state of the protein can influence the structural variability of the resulting amyloid fibrils. mdpi.comnih.govresearchgate.net
Studies on protein-ligand interactions with this compound, using techniques like fluorescence and molecular docking, have characterized the binding of various molecules, including small organic compounds and saccharides, and have shed light on the types of forces involved (e.g., hydrophobic, hydrogen bonding). mdpi.comfrontiersin.org
Research Applications and Emerging Frontiers of Lysozyme
Utilization in Molecular Biology and Biotechnology Methodologies
In molecular biology and biotechnology, lysozyme is a key reagent, primarily used for its ability to break down the cell walls of bacteria. This process, known as cell lysis, is a critical first step for the extraction of intracellular components like nucleic acids (DNA and RNA) and proteins. acebiolab.comcreative-enzymes.com
This compound's primary function is to catalyze the hydrolysis of 1,4-beta-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in peptidoglycan, which is the main component of Gram-positive bacterial cell walls. acebiolab.com While it is most effective against Gram-positive bacteria, it can also be used to lyse Gram-negative bacteria, often in combination with other agents like detergents or chelating agents to disrupt the outer membrane. acebiolab.com The efficiency of lysis can be further improved by the addition of nucleases, such as DNase I, which help to reduce the viscosity of the lysate caused by the release of chromosomal DNA. acebiolab.comthermofisher.com
The use of this compound is a gentle and effective method for cell lysis, which helps to preserve the integrity and function of the extracted proteins and nucleic acids. creative-proteomics.com This makes it an indispensable tool in a variety of molecular biology techniques, including plasmid DNA isolation, recombinant protein purification, and the preparation of bacterial RNA. acebiolab.com
| Application | Description | Target Organisms | References |
| Nucleic Acid Extraction | Lysis of bacterial cells to release DNA and RNA for downstream applications such as PCR, sequencing, and cloning. | Primarily Gram-positive bacteria; also Gram-negative bacteria with additional reagents. | acebiolab.comcreative-enzymes.com |
| Protein Extraction | Gentle disruption of bacterial cell walls to isolate native and recombinant proteins for functional and structural studies. | E. coli and other bacterial expression systems. | thermofisher.comcreative-enzymes.com |
| Protoplast Formation | Removal of the cell wall to generate protoplasts for studies on cell membranes, cell fusion, and genetic transformation. | Gram-positive bacteria. | labinsights.nl |
Development of this compound-Based Nanobiotechnology and Biomaterials
The unique properties of this compound have led to its increasing use in the field of nanobiotechnology and the development of novel biomaterials. Researchers are exploring its potential in creating new drug delivery systems, antimicrobial surfaces, and scaffolds for tissue engineering. nih.govresearchgate.net
To enhance its therapeutic efficacy and stability, this compound is often conjugated with various nanocarriers and nanoparticles. nih.govresearchgate.net This approach can improve the targeted delivery of this compound, protect it from degradation, and enhance its antimicrobial activity.
For instance, loading this compound onto mesoporous silica (B1680970) nanoparticles (MSNs) has been shown to stabilize the enzyme and allow for its accumulation on bacterial cell surfaces, leading to more effective cell destruction. nih.gov Similarly, conjugating this compound with zinc oxide nanoparticles (L-ZNPs) has demonstrated therapeutic activity against bacteria like E. coli and Streptococcus aureus. researchgate.net
The development of this compound-nanoparticle conjugates is a promising strategy to overcome antimicrobial resistance. By combining the enzymatic activity of this compound with the physical properties of nanoparticles, these conjugates can disrupt bacterial cell membranes through synergistic interactions. acs.org
| Nanocarrier/Nanoparticle | Purpose of Conjugation | Observed Effects | References |
| Mesoporous Silica Nanoparticles (MSNs) | Enhanced stability and targeted delivery. | Increased accumulation on bacterial surfaces, leading to more effective cell destruction. | nih.gov |
| Zinc Oxide Nanoparticles (ZNPs) | Synergistic antibacterial activity. | Effective therapeutic activity against E. coli and Streptococcus aureus. | researchgate.net |
| Cationic Polymers | Overcoming antimicrobial resistance. | Improved proteolytic and thermal stability; enhanced disruption of bacterial cell membranes. | acs.org |
| Chitosan Nanoparticles | Controlled release and enhanced antimicrobial effect. | Preserved antibacterial activity and slow release of the enzyme. | nih.gov |
This compound is also being integrated into biomaterial scaffolds for applications in tissue engineering and wound healing. nih.govnih.gov Its incorporation into these scaffolds can provide localized and sustained antimicrobial activity, which is crucial for preventing infections at the site of implantation.
Chitosan, a natural polymer, is often used to create these scaffolds due to its biocompatibility and biodegradability. This compound can be incorporated into chitosan hydrogels, where it can accelerate the degradation of the scaffold in a controlled manner, creating a porous structure that can support cell infiltration and tissue regeneration. nih.gov
Furthermore, this compound-containing hydrogels and other biomaterials can be used as delivery systems for the sustained release of the enzyme, prolonging its antibacterial action at a wound site. nih.govfrontiersin.org Engineered this compound amyloid fibril networks are also being explored as biomimetic cell culture platforms and for creating biomaterials that support cellular growth. acs.org
Advanced Enzymology and Expanding Catalytic Versatility
While this compound's primary catalytic activity is the hydrolysis of peptidoglycan, researchers are exploring ways to expand its catalytic versatility through advanced enzymology techniques. This includes modifying its structure to alter its activity and stability, as well as exploring its non-catalytic functions.
The catalytic mechanism of this compound involves two key acidic residues in its active site, glutamic acid 35 (Glu35) and aspartic acid 52 (Asp52), which facilitate the cleavage of the glycosidic bond in peptidoglycan. creative-enzymes.com By using techniques like site-directed mutagenesis, researchers can alter these and other residues to modify the enzyme's catalytic properties. For example, a single amino acid substitution in the active site of T4 this compound was shown to change the anomeric configuration of the reaction product, indicating a change in the catalytic mechanism. nih.gov
Directed evolution is another powerful tool being used to engineer enzymes like this compound with improved stability, activity, and even novel functions. researchgate.netillinois.edu This process mimics natural evolution in the laboratory to generate enzyme variants with desired properties.
Beyond its enzymatic activity, this compound also exhibits non-enzymatic bactericidal properties. As a cationic protein, it can interact electrostatically with negatively charged bacterial membranes, leading to membrane disruption and cell death, even in bacteria that are resistant to its enzymatic action. creative-enzymes.com
Systems Biology Approaches to this compound Functionality
Systems biology approaches are being employed to gain a more comprehensive understanding of this compound's role in complex biological systems, particularly in the context of the innate immune system. This compound is a key component of this first line of defense against invading pathogens. creative-enzymes.cominfinitabiotech.com
By studying the interactions of this compound with other components of the immune system and with pathogens, researchers can better understand its multifaceted functions. For instance, this compound can enhance the recruitment and activation of immune cells like macrophages, guiding them to sites of infection and stimulating their phagocytic activity. creative-enzymes.com
Systems biology can help to elucidate the complex interplay between this compound's enzymatic and non-enzymatic activities and its role in modulating both innate and adaptive immune responses. This broader understanding is crucial for developing new therapeutic strategies that leverage the full potential of this remarkable enzyme.
Research into this compound Stability under Extreme Conditions
The stability of this compound under various environmental conditions is a critical factor for its application in industry and medicine. Consequently, there is significant research focused on understanding and improving its stability under extreme conditions of temperature, pH, and pressure. nih.govaip.org
This compound is known to be a relatively stable protein, with a melting temperature (Tm) of around 72-82°C depending on the conditions. nih.govrsc.org However, its stability is influenced by factors such as pH and the presence of other molecules. Studies have shown that this compound exhibits maximum thermal stability at around pH 5.0. nih.govresearchgate.net
Researchers are investigating the use of various stabilizers, including extremolytes, which are small organic molecules found in organisms that live in extreme environments. nih.gov Some extremolytes, such as firoin, have been shown to protect this compound against inactivation during heat shock and under accelerated thermal conditions. nih.gov Interestingly, the stabilizing effect of some extremolytes can be condition-dependent, highlighting the complexity of protein stabilization. nih.govresearchgate.net
Another promising approach for enhancing this compound's stability is "ensilication," which involves encapsulating the protein within a silica matrix. This method has been shown to protect this compound from high temperatures (100°C) and during long-term storage at room temperature without significantly altering its structure or activity. rsc.orgmdpi.com
| Condition | Observation | Stabilizing Strategies | References |
| High Temperature | Melting temperature (Tm) is around 72-82°C. Activity is significantly affected at higher temperatures. | - Addition of extremolytes (e.g., firoin).- Ensilication (encapsulation in silica). | nih.govrsc.orgnih.govmdpi.com |
| pH | Maximum thermal stability observed at pH 5.0. | - Optimization of buffer conditions. | nih.govresearchgate.net |
| Long-term Storage | Activity can decrease over time, especially when frozen and thawed. | - Ensilication provides superior thermal resistance compared to lyophilization. | rsc.org |
Q & A
Q. How can I validate this compound’s adsorption kinetics on chitin substrates?
- Methodology : Use surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) to measure binding kinetics (ka, kd). Immobilize chitin on sensor chips and test this compound concentrations (0.1–10 µM) in PBS (pH 6.5). Fit data to Langmuir isotherm models and compare with ELISA-based adsorption assays .
Q. What crystallographic strategies improve resolution for this compound-anion interaction studies?
- Methodology : Co-crystallize this compound with anions (e.g., iodide, nitrate) at pH 4–8. Use synchrotron radiation for data collection (resolution ≤1.1 Å). Refine with SHELX93 or PHENIX, modeling anisotropic B-factors. Analyze anion binding sites via Fo-Fc maps and validate with ITC (binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
